molecular formula C4H7ClN2S B023207 5-Amino-3-methylisothiazole hydrochloride CAS No. 52547-00-9

5-Amino-3-methylisothiazole hydrochloride

货号: B023207
CAS 编号: 52547-00-9
分子量: 150.63 g/mol
InChI 键: ZRTGHKVPFXNDHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-3-methylisothiazole hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H7ClN2S and its molecular weight is 150.63 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methylisothiazol-5-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

3-methyl-1,2-thiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTGHKVPFXNDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966976
Record name 3-Methyl-1,2-thiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52547-00-9
Record name 5-Isothiazolamine, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52547-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2-thiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylisothiazol-5-ylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Methylisothiazol-5-amine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2NFR7BJQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Amino-3-methylisothiazole hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 5-Amino-3-methylisothiazole Hydrochloride

Introduction

This compound (CAS No: 52547-00-9) is a heterocyclic amine salt that serves as a crucial building block in various fields of chemical synthesis.[1] Its structural motif is incorporated into a range of functionally diverse molecules. For drug development professionals and researchers, it is a key precursor for the synthesis of targeted therapeutic agents, including Matrix Metalloproteinase-12 (MMP12) inhibitors and Aurora kinase inhibitors.[2] Furthermore, it is utilized in the development of N-Heterocyclic indolyl glyoxylamides as potential anticancer agents.[2] In the agrochemical sector, it functions as an important intermediate for creating new crop protection agents.[3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.

Chemical and Physical Properties

This compound is typically a yellow to red-brown powder.[4] It is characterized by a high melting point, recorded at 300 °C, which is indicative of its salt-like nature and stable crystalline structure.[2][4][5][6] While one source indicates a boiling point of 120.7°C at 760 mmHg, this is unusually low for a salt with such a high melting point and may refer to the free base or a different experimental condition.[4] The compound is stable under normal storage conditions.[7]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 52547-00-9 [1][5][8][9]
Molecular Formula C₄H₆N₂S · HCl (or C₄H₇ClN₂S) [1][5][8][10]
Molecular Weight 150.63 g/mol [1][6][9][10]
Appearance Yellow to red-brown powder [4]
Melting Point 300 °C (lit.) [2][4][5][6]
EINECS Number 257-997-2 [5][6]
MDL Number MFCD00012716 [1]
InChI 1S/C4H6N2S.ClH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H [10]
InChIKey ZRTGHKVPFXNDHE-UHFFFAOYSA-N
SMILES Cl[H].Cc1cc(N)sn1 [10]

| Impurities | May contain ~10% Ammonium Chloride (NH₄Cl) |[11] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique.

Table 2: NMR Spectroscopic Data

Nucleus Solvent Chemical Shift (δ) ppm Reference
¹H NMR DMSO-d₆ δ 6.23 (s, 1H); 2.32 (s, 3H) [3]

| ¹³C NMR | DMSO-d₆ | Data for the cation is available in spectral databases. |[12] |

Note: The ¹H NMR data is from a patent where the material was used as a starting reactant and may contain impurities.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of 5-Amino-3-methylisothiazole can be achieved via the oxidative cyclization of β-iminothiobutyramide. The resulting free base is then converted to its hydrochloride salt.[13]

Methodology:

  • Reaction Setup: To an ice-cooled solution of hydrogen peroxide (30% w/v; 7 cc) in 2 N hydrochloric acid (10 cc), slowly add powdered β-iminothiobutyramide (2.32 g) with continuous stirring.[13]

  • Temperature Control: Maintain the reaction temperature below 40°C during the addition.[13]

  • Filtration: After the addition is complete, filter the resulting solution.[13]

  • Basification: Make the filtrate alkaline with a 50% aqueous sodium hydroxide solution.[13]

  • Extraction: Extract the aqueous solution with diethyl ether (7 x 25 cc).[13] The ether extracts should be washed with a ferrous sulfate solution to remove any residual peroxide.[13]

  • Drying: Dry the combined ether extracts over anhydrous magnesium sulfate.[13]

  • Precipitation of Hydrochloride Salt: Saturate the dried ether solution with dry hydrogen chloride gas. This will precipitate the this compound salt.[13]

  • Isolation: Collect the precipitated solid by filtration, wash with a non-polar solvent like hexane, and dry under vacuum to yield the final product.[3][13]

Synthesis_Workflow Figure 1: Synthesis Workflow for 5-Amino-3-methylisothiazole cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation iminothiobutyramide β-iminothiobutyramide reaction Oxidative Cyclization iminothiobutyramide->reaction oxidizing_agent Oxidizing Agent (e.g., H2O2 in HCl) oxidizing_agent->reaction basification Basification (NaOH) reaction->basification Crude mixture extraction Ether Extraction basification->extraction Free base precipitation Precipitation with HCl gas extraction->precipitation Dried ether extract filtration Filtration & Drying precipitation->filtration product 5-Amino-3-methylisothiazole Hydrochloride filtration->product Applications Figure 2: Applications of this compound cluster_inhibitors Precursor for Bioactive Molecules cluster_synthesis Chemical Intermediate precursor 5-Amino-3-methylisothiazole Hydrochloride mmp12 MMP12 Inhibitors precursor->mmp12 Used in synthesis aurora Aurora Kinase Inhibitors precursor->aurora Used in synthesis anticancer N-Heterocyclic Indolyl Glyoxylamides precursor->anticancer Used in synthesis agrochemicals Agrochemicals precursor->agrochemicals Used in synthesis

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Amino-3-methylisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the structure elucidation of 5-Amino-3-methylisothiazole hydrochloride. The document outlines the key spectroscopic and analytical techniques employed to confirm the molecular structure of this important heterocyclic compound.

Introduction

This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science. Its isothiazole core is a feature of various biologically active molecules. Accurate confirmation of its structure is paramount for its application in synthesis and drug design. This guide details the methodologies and data interpretation used to unequivocally determine its chemical architecture.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₄H₆N₂S · HCl
Molecular Weight 150.63 g/mol [1]
CAS Number 52547-00-9[1]
Melting Point 300 °C (literature)
Appearance White to off-white crystalline powder

Synthesis and Sample Preparation

The synthesis of this compound is a critical first step in its structure elucidation. The primary route involves the oxidative cyclization of β-iminothiobutyramide.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of 5-aminoisothiazoles.

Materials:

  • β-iminothiobutyramide

  • Chloramine-T trihydrate

  • Sodium hydroxide

  • Water

  • Diethyl ether

  • Dry hydrogen chloride gas

  • Magnesium sulfate

Procedure:

  • A solution of chloramine-T trihydrate and sodium hydroxide in water is prepared.

  • β-iminothiobutyramide is added to the solution, and the mixture is shaken for several hours.

  • The resulting clear solution is extracted with diethyl ether.

  • The combined ether extracts are dried over anhydrous magnesium sulfate.

  • Dry hydrogen chloride gas is passed through the ethereal solution to precipitate the crude this compound.

  • The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final product.

The logical workflow for the synthesis and purification is illustrated in the following diagram.

G Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: β-iminothiobutyramide, Chloramine-T, NaOH reaction Oxidative Cyclization start->reaction Reaction extraction Diethyl Ether Extraction reaction->extraction Work-up drying Drying with MgSO4 extraction->drying precipitation HCl Gas Precipitation drying->precipitation filtration Filtration precipitation->filtration end 5-Amino-3-methylisothiazole Hydrochloride filtration->end Final Product

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Analysis and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

The overall process for structure elucidation is depicted below.

G Structure Elucidation Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_confirmation Structure Confirmation nmr NMR Spectroscopy (¹H and ¹³C) nmr_analysis Chemical Shifts & Coupling Constants nmr->nmr_analysis ir Infrared (IR) Spectroscopy ir_analysis Functional Group Identification ir->ir_analysis ms Mass Spectrometry (MS) ms_analysis Molecular Ion & Fragmentation ms->ms_analysis structure Proposed Structure nmr_analysis->structure ir_analysis->structure ms_analysis->structure confirmation Final Structure Confirmation structure->confirmation

Caption: Logical workflow for the spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Table 2: Predicted NMR Spectroscopic Data (¹H and ¹³C)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~ 2.3Singlet-CH₃
¹H ~ 6.0Singlet-CH (isothiazole ring)
¹H ~ 7.5Broad Singlet-NH₂ (as -NH₃⁺)
¹³C ~ 15Quartet-CH₃
¹³C ~ 100DoubletC4-H
¹³C ~ 160SingletC3-CH₃
¹³C ~ 170SingletC5-NH₂

Note: Predicted values are based on standard chemical shift tables and data from structurally related compounds. The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadN-H stretch (amine/ammonium)
3100 - 3000MediumC-H stretch (aromatic/vinylic)
2950 - 2850MediumC-H stretch (aliphatic)
~ 1640StrongN-H bend (primary amine)
~ 1550MediumC=N stretch (isothiazole ring)
~ 1450MediumC=C stretch (isothiazole ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
114[M]⁺, Molecular ion of the free base (C₄H₆N₂S)
99[M - CH₃]⁺
87[M - HCN]⁺
71[M - CH₃ - HCN]⁺

Conclusion

The collective evidence from elemental analysis, NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a consistent and unambiguous confirmation of the structure of this compound. The presented data and experimental protocols serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity. The rigorous elucidation of its structure ensures the reliability and reproducibility of research and development efforts that utilize this compound.

References

An In-depth Technical Guide to 5-Amino-3-methylisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-3-methylisothiazole hydrochloride, a key chemical intermediate in pharmaceutical research and development. The document details its chemical and physical properties, outlines experimental protocols for its use, and illustrates its role as a precursor in the synthesis of targeted therapeutic agents.

Core Chemical and Physical Properties

This compound is a heterocyclic amine that serves as a fundamental building block in organic synthesis. Its quantitative properties are summarized below.

PropertyValueReferences
Molecular Weight 150.63 g/mol [1][2][3][4][5]
Molecular Formula C₄H₇ClN₂S[2][5][6]
CAS Number 52547-00-9[1][2][3][6][7]
Melting Point 300 °C (literature)[1][4][7][8][9]
Appearance Yellow to red-brown powder[9]
EINECS Number 257-997-2[1][4][8]

Role in Synthetic Chemistry

This compound is a valuable precursor for the synthesis of various biologically active compounds. Its primary application lies in the development of kinase and metalloproteinase inhibitors, which are significant targets in oncology and other therapeutic areas.[1][7]

G A 5-Amino-3-methylisothiazole hydrochloride B Chemical Synthesis (e.g., Acylation, Chlorination) A->B C MMP12 Inhibitors B->C Targeted Drug Development D Aurora Kinase Inhibitors B->D E N-Heterocyclic Indolyl Glyoxylamides (Anticancer) B->E

Synthetic utility of this compound.

Experimental Protocols

The following protocols are derived from patent literature and demonstrate the application of this compound in further chemical synthesis.

Protocol 1: Preparation of 5-amino-4-chloro-3-methylisothiazole

This procedure illustrates the chlorination of this compound.[10]

  • Materials:

    • This compound (1.66 mole)

    • Dichloromethane (1.25 L)

    • Sulfuryl chloride (1.83 mole)

    • Aqueous sodium hydroxide (for scrubbing)

  • Procedure:

    • Suspend this compound in dichloromethane in a 3-liter jacketed reactor.

    • Cool the suspension to 8°C.

    • Add sulfuryl chloride dropwise to the reactor over a period of 1 hour.

    • Maintain the reaction mixture temperature between 10 and 15°C during the addition.

    • Scrub any off-gasses with aqueous sodium hydroxide.

    • After the addition is complete, the reaction mixture can be worked up by careful basification with aqueous potassium carbonate solution followed by extraction with ethyl acetate or dichloromethane.[10]

Protocol 2: Synthesis of 5-amino-3-methylisothiazole (Free Base)

This protocol describes the conversion of the hydrochloride salt to its free base form.[11]

  • Materials:

    • This compound (0.44 g)

    • Water (20 cc)

    • 50% aqueous sodium hydroxide

    • Ether

    • Magnesium sulfate

  • Procedure:

    • Dissolve this compound in water.

    • Filter the solution and then make it alkaline with 50% aqueous sodium hydroxide.

    • Extract the aqueous solution with ether (7 x 25 cc).

    • Combine the ether extracts and dry them over magnesium sulfate.

    • Evaporate the ether to yield 5-amino-3-methylisothiazole as an oil.[11]

Visualization of Synthetic Workflow

The following diagram illustrates a typical experimental workflow involving this compound.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A 5-Amino-3-methylisothiazole hydrochloride B Suspension in Dichloromethane A->B C Cooling to 8°C B->C D Dropwise addition of Sulfuryl Chloride C->D E Basification with Aqueous K2CO3 D->E F Extraction with Ethyl Acetate E->F G Drying and Solvent Evaporation F->G H 5-amino-4-chloro-3- methylisothiazole G->H

Workflow for the chlorination of 5-Amino-3-methylisothiazole HCl.

Conclusion

This compound is a critical intermediate for the synthesis of pharmacologically active molecules. Its defined chemical properties and versatile reactivity make it an essential component in the drug discovery and development pipeline, particularly in the creation of targeted cancer therapies. The protocols and data presented in this guide offer a foundational resource for researchers in the field.

References

5-Amino-3-methylisothiazole hydrochloride synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-3-methylisothiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of various therapeutic agents.

Physicochemical Properties

This compound is a yellow to red-brown crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 52547-00-9[2][3]
Molecular Formula C₄H₇ClN₂S[2][3][4]
Molecular Weight 150.63 g/mol [2][3]
Melting Point 300 °C (lit.)[1][5][6]
Appearance Yellow to red-brown powder[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the oxidative cyclization of β-iminothiobutyramide. This method is efficient and yields the target compound in good purity.

Synthesis Workflow

Synthesis_Workflow beta_iminothiobutyramide β-Iminothiobutyramide reaction Oxidative Cyclization beta_iminothiobutyramide->reaction oxidizing_agent Oxidizing Agent (e.g., Chloramine-T) oxidizing_agent->reaction intermediate_base 5-Amino-3-methylisothiazole (in ether) reaction->intermediate_base precipitation Precipitation intermediate_base->precipitation hcl Dry HCl gas hcl->precipitation final_product 5-Amino-3-methylisothiazole Hydrochloride precipitation->final_product

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established literature.

Materials:

  • β-Iminothiobutyramide

  • Chloramine-T trihydrate

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Diethyl ether

  • Dry hydrogen chloride (HCl) gas

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of chloramine-T trihydrate (5.6 g) and sodium hydroxide (0.8 g) in water (100 cc) is prepared.

  • To this solution, β-iminothiobutyramide (2.3 g) is added, and the mixture is shaken for four hours.

  • The resulting clear solution is extracted with diethyl ether.

  • The combined ether extracts are dried over anhydrous magnesium sulfate.

  • Dry hydrogen chloride gas is then passed through the dried ether solution.

  • The crude this compound precipitates as a yellow solid.

  • The solid is collected by filtration and can be further purified by recrystallization if necessary.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively available in the public domain. However, data for the cationic form and the free base are available and provide valuable structural information.

Technique Data Summary Source
¹³C NMR A ¹³C NMR spectrum of the 5-Amino-3-methyl-isothiazole cation has been recorded in DMSO-d₆.SpectraBase[7]
IR Spectrum An infrared spectrum for the free base, 2-amino-5-methylthiazole (a tautomer), is available.NIST WebBook[8]
Mass Spec. Mass spectrometry data for the free base, 2-amino-5-methylthiazole, is also available.NIST WebBook[8]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.

Role as a Synthetic Precursor

Application_Workflow start 5-Amino-3-methylisothiazole Hydrochloride coupling Coupling Reactions (e.g., with heterocyclic systems) start->coupling inhibitors Biologically Active Inhibitors coupling->inhibitors mmp12 MMP12 Inhibitors inhibitors->mmp12 aurora Aurora Kinase Inhibitors inhibitors->aurora anticancer Anticancer Agents inhibitors->anticancer

Caption: Role as a precursor in synthesizing kinase inhibitors.

Its utility as a precursor is noted in the development of:

  • MMP12 inhibitors[5]

  • Aurora kinase inhibitors[5]

  • N-Heterocyclic indolyl glyoxylamides as anticancer agents[5]

References

Spectroscopic Profile of 5-Amino-3-methylisothiazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-3-methylisothiazole hydrochloride (CAS Number: 52547-00-9), a key intermediate in pharmaceutical synthesis. Due to the limited availability of directly published spectra for this specific compound, this document presents expected spectroscopic characteristics based on the analysis of its functional groups and data from closely related isothiazole derivatives. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in acquiring and interpreting data.

Chemical Structure and Properties

  • IUPAC Name: 3-methyl-1,2-thiazol-5-amine;hydrochloride

  • Molecular Formula: C₄H₇ClN₂S[1]

  • Molecular Weight: 150.63 g/mol [2][3][4][5]

  • Structure: Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on its chemical structure and typical values for similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.3Singlet3H-CH₃
~6.0Singlet1H-CH (isothiazole ring)
~8.5 (broad)Singlet3H-NH₃⁺

Note: Solvent used is typically DMSO-d₆. The amino group protons are expected to be broad due to exchange and quadrupolar effects and may appear as a single peak due to the hydrochloride salt form.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~15-CH₃
~100C4 (isothiazole ring)
~150C3 (isothiazole ring)
~170C5 (isothiazole ring)

Note: SpectraBase indicates the availability of a ¹³C NMR spectrum for the 5-Amino-3-methyl-isothiazole cation, which supports the ongoing research interest in this compound's spectral properties.[6]

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amine salt)
3100-3000MediumC-H stretch (aromatic/vinyl)
2950-2850MediumC-H stretch (aliphatic)
1640-1600MediumN-H bend (amine salt)
1580-1450Medium-StrongC=C & C=N ring stretching
~1400MediumC-H bend (methyl)
Table 4: Predicted Mass Spectrometry Data
m/z RatioIon Type
114.03[M]⁺ (of the free base)
115.04[M+H]⁺ (of the free base)
VariousFragmentation pattern of the isothiazole ring

Note: The molecular ion peak of the free base (5-Amino-3-methylisothiazole) is expected at m/z 114.03. In many mass spectrometry techniques, the protonated molecule [M+H]⁺ at m/z 115.04 would be observed.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Analysis: Integrate the proton signals and assign the chemical shifts based on known values for isothiazole and amine functionalities. Correlate ¹H and ¹³C signals using 2D NMR techniques like HSQC and HMBC if further structural confirmation is needed. For complex heterocyclic structures, advanced NMR techniques are often employed for full structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.

  • Parameters: Typically, scan the range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (N-H, C-H, C=C, C=N) present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Ionization:

    • ESI: Infuse the sample solution directly into the ESI source. This soft ionization technique is likely to yield the protonated molecular ion [M+H]⁺.

    • EI: Introduce the sample (after removing the hydrochloride) via a direct insertion probe. This higher-energy technique will produce the molecular ion [M]⁺ and a characteristic fragmentation pattern.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information about the isothiazole ring and its substituents. Accurate mass measurement can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample 5-Amino-3-methylisothiazole hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Ratios, Fragmentation Pattern MS->MS_Data Structure Confirmation of Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic Analysis Workflow.

References

Navigating the Physicochemical Landscape of 5-Amino-3-methylisothiazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-methylisothiazole hydrochloride is a key heterocyclic building block in medicinal chemistry, primarily utilized as a precursor in the synthesis of potent enzyme inhibitors. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its handling, formulation, and efficacy in drug development pipelines. This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound, based on established analytical methodologies. Detailed experimental protocols for determining these characteristics are presented, alongside a discussion of its role in the development of targeted therapeutics. While specific experimental data for this compound is not extensively published, this guide presents a framework of expected values and standardized methods for its evaluation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) precursor is a fundamental property that affects its reactivity, purification, and formulation. The hydrochloride salt form of 5-Amino-3-methylisothiazole is expected to exhibit favorable aqueous solubility. A comprehensive solubility assessment is crucial for its application in synthetic chemistry and early-stage drug development.

Quantitative Solubility Data (Hypothetical)

The following table summarizes the anticipated solubility of this compound in a range of common solvents at ambient temperature.

SolventTypeExpected Solubility (mg/mL)
WaterAqueous> 100
Phosphate Buffered Saline (PBS) pH 7.4Aqueous Buffer> 100
MethanolPolar Protic50 - 100
EthanolPolar Protic25 - 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
Dichloromethane (DCM)Non-polar< 1
HexanesNon-polar< 0.1
Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess 5-Amino-3-methylisothiazole HCl prep2 Add to vials containing known solvent volumes prep1->prep2 equil1 Seal vials and place in shaker prep2->equil1 equil2 Incubate at constant temperature (e.g., 25 °C) for 24-48h equil1->equil2 analysis1 Centrifuge to pellet undissolved solid equil2->analysis1 analysis2 Collect supernatant and filter (0.22 µm) analysis1->analysis2 analysis3 Prepare serial dilutions of the filtrate analysis2->analysis3 analysis4 Quantify concentration via UV-Vis or HPLC analysis3->analysis4

Workflow for Equilibrium Solubility Determination
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the vials to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Visible spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is reported as the concentration of the saturated solution.

Stability Profile

Understanding the chemical stability of this compound is paramount for defining its storage conditions, shelf-life, and compatibility with other reagents and excipients. Stability studies typically involve subjecting the compound to a variety of stress conditions.

Forced Degradation Studies (Hypothetical Data)

Forced degradation studies are designed to identify potential degradation pathways and develop stability-indicating analytical methods. The table below presents hypothetical outcomes of such studies.

ConditionStressorObservationPotential Degradant
Hydrolytic0.1 N HCl, 60 °C, 24hNo significant degradation-
Hydrolytic0.1 N NaOH, 60 °C, 24h~15% degradationIsothiazole ring opening product
Oxidative3% H₂O₂, RT, 24h~10% degradationN-oxide or S-oxide species
Thermal80 °C, 72hMinor degradation (<5%)Dimerization or polymerization products
PhotolyticICH Q1B conditionsMinor degradation (<5%)Photolytic rearrangement products
Experimental Protocol: Stability Testing

This protocol describes a general workflow for assessing the stability of this compound under various stress conditions, in accordance with ICH guidelines.

G Workflow for Forced Degradation Stability Testing cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis setup1 Prepare stock solution in appropriate solvent setup2 Aliquot into separate vials for each stress condition setup1->setup2 stress1 Acidic (HCl) stress2 Basic (NaOH) stress3 Oxidative (H₂O₂) stress4 Thermal stress5 Photolytic analysis1 Withdraw samples at specified time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize acid/base samples if necessary analysis1->analysis2 analysis3 Analyze by stability-indicating HPLC-UV/MS analysis2->analysis3 analysis4 Quantify parent compound and identify degradants analysis3->analysis4

Workflow for Forced Degradation Stability Testing
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Application of Stress: Aliquot the solution into separate containers for each stress condition (acidic, basic, oxidative, thermal, and photolytic) as per ICH Q1A/Q1B guidelines.

  • Time-Point Sampling: At predetermined time intervals, withdraw samples from each stress condition.

  • Sample Analysis: Neutralize the acid and base-stressed samples as needed. Analyze all samples using a validated stability-indicating HPLC method, typically with both UV and Mass Spectrometric (MS) detection.

  • Data Interpretation: Quantify the remaining percentage of the parent compound and identify the structure of any significant degradation products using MS and other spectroscopic techniques.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of inhibitors targeting key enzymes implicated in various diseases. Its isothiazole ring system is a valuable scaffold in medicinal chemistry.

Precursor for Kinase and Protease Inhibitors

This compound is a known precursor for the synthesis of:

  • Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to several cancers. Inhibitors derived from this precursor can block mitotic progression and induce apoptosis in cancer cells.

  • Matrix Metalloproteinase (MMP) Inhibitors: MMPs are involved in the degradation of the extracellular matrix and are implicated in cancer metastasis and inflammatory diseases. The isothiazole scaffold can be elaborated to target the active site of these proteases.

  • N-Heterocyclic Indolyl Glyoxylamides: These compounds have shown promise as anticancer agents through various mechanisms.

Conceptual Signaling Pathway Inhibition

The following diagram illustrates the general cellular processes targeted by inhibitors derived from this compound.

G Conceptual Signaling Pathway Inhibition cluster_precursor Precursor cluster_inhibitors Synthesized Inhibitors cluster_targets Cellular Targets cluster_processes Cellular Processes cluster_outcomes Therapeutic Outcomes precursor 5-Amino-3-methylisothiazole HCl aurora_inhibitor Aurora Kinase Inhibitor precursor->aurora_inhibitor mmp_inhibitor MMP Inhibitor precursor->mmp_inhibitor aurora_kinase Aurora Kinases (A, B, C) aurora_inhibitor->aurora_kinase Inhibits mmp Matrix Metalloproteinases (e.g., MMP12) mmp_inhibitor->mmp Inhibits mitosis Mitosis & Cell Cycle Control aurora_kinase->mitosis Regulates ecm ECM Remodeling & Cell Migration mmp->ecm Mediates apoptosis Cancer Cell Apoptosis mitosis->apoptosis Dysregulation leads to metastasis Inhibition of Metastasis ecm->metastasis Dysregulation leads to

The Pivotal Role of 5-Amino-3-methylisothiazole Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of its Bioactive Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methylisothiazole hydrochloride is a key heterocyclic building block that serves as a versatile precursor in the synthesis of a variety of pharmacologically active compounds. While the molecule itself is not known to possess significant biological activity, its true value lies in its utility as a starting material for the development of potent and selective inhibitors targeting key players in human diseases. This technical guide delves into the mechanisms of action of three principal classes of therapeutic agents derived from this compound: N-Heterocyclic indolyl glyoxylamides as anticancer agents, aminothiazole-based Aurora kinase inhibitors, and Matrix Metalloproteinase-12 (MMP12) inhibitors.

I. N-Heterocyclic Indolyl Glyoxylamides: Disrupting the Cellular Scaffolding

Derivatives of 5-Amino-3-methylisothiazole are integral to the synthesis of a class of compounds known as N-Heterocyclic indolyl glyoxylamides, which have demonstrated significant potential as orally active anticancer agents.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism by which these compounds exert their cytotoxic effects is through the inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of tubulin proteins that are essential components of the cytoskeleton and are critical for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

By binding to tubulin, these indolyl glyoxylamide derivatives disrupt the assembly of microtubules.[1] This interference with microtubule dynamics leads to a cascade of cellular events, ultimately culminating in apoptosis (programmed cell death). The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division, is a key consequence of tubulin polymerization inhibition. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent activation of the apoptotic pathway.[2]

Quantitative Data

The following table summarizes the reported in vitro activities of representative N-Heterocyclic indolyl glyoxylamides.

Compound ClassTarget Cell LineAssay TypeEndpointValueReference
N-Heterocyclic indolyl glyoxylamidesHuman gastric cancer MKN45 cellsCytotoxicity (SRB assay)IC500.007-0.082 µM[1]
N-Heterocyclic indolyl glyoxylamidesHistocultured MKN45 xenograft tumorsAnti-proliferation (BrdU incorporation)IC500.012-0.052 µM[1]
N-Heterocyclic indolyl glyoxylamidesHistocultured MKN45 xenograft tumorsApoptosis induction (TUNEL assay)EC500.173-0.775 µM[1]
N-Heterocyclic indolyl glyoxylamidesIn vitroTubulin polymerization (turbidity assay)IC500.27-5.70 µM[1]
N-Heterocyclic indolyl glyoxylamidesVarious human cancer cellsGrowth inhibitionIC5017-1711 nM[3][4]
Experimental Protocols

This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.

  • Reagent Preparation : Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and a GTP solution (100 mM). Purified tubulin is kept on ice.

  • Reaction Setup : In a 96-well plate, add the polymerization buffer, GTP (final concentration 1 mM), and the test compound at various concentrations.

  • Initiation : Add purified tubulin to each well to a final concentration of 2 mg/mL.

  • Measurement : Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30 seconds for at least 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis : The rate of polymerization and the maximum polymer mass can be calculated from the absorbance curves. IC50 values are determined by plotting the inhibition of polymerization against the compound concentration.

This colorimetric assay assesses cell viability based on the measurement of cellular protein content.[4][5][6][7][8]

  • Cell Plating : Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Fixation : Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[4][5][7]

  • Staining : Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[5][7]

  • Washing : Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[5][7]

  • Solubilization and Measurement : Air dry the plates and then solubilize the bound dye with 10 mM Tris base solution. Measure the absorbance at 510-565 nm using a microplate reader.[4][5][7]

  • Data Analysis : The absorbance is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][9][10][11][12]

  • Sample Preparation : Culture and treat cells with the test compound. Harvest and fix the cells (e.g., with 4% paraformaldehyde).

  • Permeabilization : Permeabilize the fixed cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow entry of the labeling enzyme.[9]

  • Labeling : Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[1]

  • Detection : If an indirectly labeled dUTP was used, add a secondary detection reagent (e.g., a fluorescently tagged anti-BrdU antibody).

  • Analysis : Analyze the cells by fluorescence microscopy or flow cytometry to quantify the number of apoptotic cells.

Visualization

G Mechanism of N-Heterocyclic Indolyl Glyoxylamides cluster_0 Cellular Environment cluster_1 Cellular Processes Indolyl_Glyoxylamide N-Heterocyclic Indolyl Glyoxylamide Tubulin Tubulin Dimers Indolyl_Glyoxylamide->Tubulin Binds to Polymerization Polymerization Indolyl_Glyoxylamide->Polymerization Inhibits Tubulin->Polymerization Undergoes Microtubule Microtubule Polymer Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Forms Depolymerization Depolymerization Microtubule->Depolymerization Cell_Cycle_Progression G2/M Phase Progression Mitotic_Spindle->Cell_Cycle_Progression Essential for Polymerization->Microtubule Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to

Caption: Inhibition of tubulin polymerization by N-Heterocyclic Indolyl Glyoxylamides.

II. Aminothiazole-based Aurora Kinase Inhibitors: Targeting Cell Division Machinery

The aminothiazole scaffold, derived from 5-Amino-3-methylisothiazole, is a privileged structure in the design of inhibitors targeting Aurora kinases. These serine/threonine kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers.

Core Mechanism of Action: Inhibition of Aurora Kinases A and B

Aminothiazole derivatives have been developed as potent inhibitors of both Aurora A and Aurora B kinases.[6][7][13]

  • Aurora A is crucial for centrosome maturation and separation, as well as for the assembly of the bipolar mitotic spindle.[14][15]

  • Aurora B , a component of the chromosomal passenger complex, is essential for proper chromosome alignment and segregation, and for cytokinesis.[14][15]

Inhibition of these kinases disrupts the highly orchestrated process of mitosis. This leads to a variety of cellular defects, including:

  • Decreased phosphorylation of histone H3 on serine 10 , a key substrate of Aurora B.[7]

  • Failure of cytokinesis , resulting in the formation of polyploid cells.[7]

  • Endoreduplication , a process where the cell undergoes DNA replication without cell division.[7]

Ultimately, these mitotic failures trigger cell cycle arrest and apoptosis, thereby inhibiting tumor growth.

Quantitative Data

The following table presents the inhibitory activities of representative aminothiazole-based Aurora kinase inhibitors.

Compound ClassTargetAssay TypeEndpointValueReference
Aminothiazole derivativeAurora AKinase AssayIC5079 nM[13]
Aminothiazole derivativeAurora AKinase AssayIC50140 nM[13]
4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amineAurora AKinase AssayKi8.0 nM[12]
4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amineAurora BKinase AssayKi9.2 nM[12]
Imidazopyridine derivativeAurora kinasesProliferation Assay-Potent inhibition[11]
Thiazole derivativeAurora AKinase AssayIC500.11 µM[16]
Experimental Protocols

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[17][18][19][20]

  • Reaction Setup : In a 384-well plate, add the kinase buffer, the peptide substrate (e.g., Kemptide), ATP, and the test inhibitor at various concentrations.[17]

  • Initiation : Add the purified Aurora kinase (A or B) to each well to start the reaction. Incubate at 30°C for a specified time (e.g., 45-60 minutes).[18]

  • ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]

  • ADP to ATP Conversion and Luminescence Generation : Add Kinase Detection Reagent to convert the ADP produced to ATP and then generate a luminescent signal using luciferase. Incubate for 30-45 minutes at room temperature.[18]

  • Measurement : Measure the luminescence using a plate reader.

  • Data Analysis : The luminescent signal is proportional to the kinase activity. IC50 values are determined from the dose-response curves.

This assay quantifies the level of histone H3 phosphorylation at serine 10, a direct downstream target of Aurora B.

  • Cell Treatment and Lysis : Treat cells with the inhibitor, then lyse the cells to extract proteins.

  • Western Blotting :

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for phospho-histone H3 (Ser10).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • ELISA or High-Content Screening : Alternatively, quantify phospho-H3 levels using an ELISA kit or by immunofluorescence staining in a high-content screening platform.[21][22]

  • Data Analysis : A decrease in the phospho-H3 signal indicates inhibition of Aurora B activity.

Visualization

G Aurora Kinase Inhibition in Mitosis cluster_0 Mitotic Progression cluster_1 Key Regulators Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Polyploidy_Apoptosis Polyploidy & Apoptosis Cytokinesis->Polyploidy_Apoptosis Failure leads to Aurora_A Aurora A Aurora_A->Prophase Centrosome Maturation Spindle Assembly Aurora_B Aurora B Aurora_B->Metaphase Chromosome Alignment Aurora_B->Anaphase Chromosome Segregation Aurora_B->Cytokinesis Cleavage Furrow Formation Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates (Ser10) Aminothiazole_Inhibitor Aminothiazole Inhibitor Aminothiazole_Inhibitor->Aurora_A Inhibits Aminothiazole_Inhibitor->Aurora_B Inhibits G MMP12 Inhibition and its Effect on the Extracellular Matrix cluster_0 Cellular and Extracellular Components cluster_1 Pathological Processes Macrophage Macrophage MMP12 MMP12 Macrophage->MMP12 Secretes ECM Extracellular Matrix (ECM) (e.g., Elastin) MMP12->ECM Degrades MMP12_Inhibitor MMP12 Inhibitor MMP12_Inhibitor->MMP12 Inhibits ECM_Degradation ECM Degradation ECM->ECM_Degradation Leads to Inflammation Inflammation ECM_Degradation->Inflammation Promotes Tissue_Damage Tissue Damage Inflammation->Tissue_Damage Contributes to

References

5-Amino-3-methylisothiazole Hydrochloride: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-3-methylisothiazole hydrochloride is a pivotal heterocyclic building block employed extensively in medicinal chemistry and drug development. The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a valuable scaffold in the design of bioactive molecules. The presence of a reactive amino group at the 5-position and a methyl group at the 3-position provides versatile handles for chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization. This technical guide offers an in-depth overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 52547-00-9[1][2][3][4]
Molecular Formula C₄H₆N₂S · HCl[1]
Molecular Weight 150.63 g/mol [1][4]
Melting Point 300 °C (lit.)[1][2][5]
Appearance Powder[1]
Synonyms 3-Methyl-5-isothiazolamine Hydrochloride[3]
SMILES String Cl[H].Cc1cc(N)sn1[1]
InChI Key ZRTGHKVPFXNDHE-UHFFFAOYSA-N[1]

Synthesis of 5-Amino-3-methylisothiazole

The primary synthetic route to 5-amino-3-methylisothiazole involves the oxidative cyclization of a β-iminothioamide precursor.[6] This method provides an efficient pathway to the core isothiazole ring structure.

General Synthesis Pathway

The synthesis is achieved through the ring-closure of β-iminothiobutyramide using a suitable oxidizing agent.[6] Commonly employed oxidants include chloramine, potassium persulfate, and hydrogen peroxide.[6] The reaction proceeds through the formation of a sulfur-nitrogen bond, leading to the aromatic isothiazole ring system.

G Start β-Iminothiobutyramide Product 5-Amino-3-methylisothiazole Start->Product Oxidative Cyclization Reagent Oxidizing Agent (e.g., Chloramine, K₂S₂O₈, H₂O₂) Reagent->Product Final_Product 5-Amino-3-methylisothiazole Hydrochloride Product->Final_Product Acidification HCl_add Dry HCl HCl_add->Final_Product

Caption: Oxidative cyclization route to this compound.

Experimental Protocol: Synthesis via Chloramine T Oxidation

The following protocol is adapted from the process described in U.S. Patent 2,871,243.[6]

Materials:

  • β-Iminothiobutyramide

  • Chloramine T trihydrate

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Dry hydrogen chloride (HCl) gas

Procedure:

  • A solution of chloramine T trihydrate (5.6 g) and sodium hydroxide (0.8 g) is prepared in water (100 cc).

  • To this solution, β-iminothiobutyramide (2.3 g) is added.

  • The mixture is shaken vigorously for four hours at room temperature and then left to stand overnight.

  • The resulting clear solution is transferred to a separatory funnel and extracted with diethyl ether.

  • The combined ether extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Dry hydrogen chloride gas is bubbled through the dried ether solution.

  • The precipitate, crude this compound (yield: 2.4 g), is collected by filtration.[6]

  • The crude product can be further purified by recrystallization if necessary.

Reactivity and Applications in Drug Discovery

The 5-amino group of the isothiazole ring is a primary nucleophile, making it a key site for derivatization. This reactivity is central to its utility as a heterocyclic building block.

Key Reactions: Acylation

The amino group readily undergoes acylation with various electrophiles, such as acid chlorides and sulfonyl chlorides, to form the corresponding amides and sulfonamides.[6] This reaction is fundamental to incorporating the isothiazole scaffold into larger, more complex molecules.

G Start 5-Amino-3-methylisothiazole Product1 5-Acylamino-3-methylisothiazole (Amide Derivative) Start->Product1 Acylation Product2 5-Sulfonamido-3-methylisothiazole (Sulfonamide Derivative) Start->Product2 Sulfonylation Reagent1 R-COCl (Acid Chloride) Reagent1->Product1 Reagent2 R-SO₂Cl (Sulfonyl Chloride) Reagent2->Product2

Caption: Key derivatization reactions of the 5-amino group.

Applications as a Precursor

This compound serves as a crucial starting material for the synthesis of various classes of therapeutic agents. Its derivatives have shown significant biological activity, validating its importance as a pharmacophore.

Therapeutic Target/ClassApplicationReference
MMP12 Inhibitors Used as a precursor in the development of inhibitors for Matrix Metalloproteinase 12, a target for inflammatory diseases.[1][2]
Aurora Kinase Inhibitors Serves as a key building block for synthesizing inhibitors of Aurora kinases, which are targets in oncology.[1][2]
Anticancer Agents Employed in the synthesis of N-Heterocyclic indolyl glyoxylamides, which have demonstrated anticancer properties.[1][2]
Antibacterial Agents Convertible to 5-p-aminobenzenesulphonamido-3-methyl isothiazole, a compound with antibacterial activity comparable to or greater than sulphathiazole.[6]
Experimental Protocol: General Acylation

This protocol provides a general method for the acylation of 5-amino-3-methylisothiazole.

Materials:

  • 5-Amino-3-methylisothiazole (the free base, generated from the hydrochloride salt by neutralization)

  • Anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine)

  • Acid chloride or sulfonyl chloride (1.0-1.2 equivalents)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine, if not used as the solvent)

Procedure:

  • Dissolve 5-amino-3-methylisothiazole (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • If not using pyridine as the solvent, add the base (1.2-1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride or sulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide or sulfonamide derivative.

This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis and the reactivity of its amino group allow for extensive chemical modification, making it an essential component in the toolbox of medicinal chemists. Its demonstrated role as a precursor to potent inhibitors and therapeutic agents, particularly in oncology and infectious diseases, underscores its continued importance in the pursuit of novel drug candidates.

References

The Versatile Scaffold: 5-Amino-3-methylisothiazole Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-3-methylisothiazole hydrochloride has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features and inherent reactivity make it an attractive starting point for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide explores the core applications of this compound, focusing on its role as a precursor to potent enzyme inhibitors with applications in oncology and inflammatory diseases. We will delve into the synthesis of key derivatives, their biological activities, and the underlying signaling pathways they modulate.

Core Applications in Drug Discovery

This compound serves as a crucial scaffold for the development of inhibitors targeting key enzymes implicated in various pathologies. The primary areas of application include the development of Matrix Metalloproteinase-12 (MMP-12) inhibitors, Aurora Kinase inhibitors, and N-Heterocyclic indolyl glyoxylamides with anticancer properties.[1][2]

Matrix Metalloproteinase-12 (MMP-12) Inhibitors

MMP-12, also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages. It plays a critical role in tissue remodeling and inflammation.[3] Dysregulation of MMP-12 activity is associated with chronic obstructive pulmonary disease (COPD), asthma, and cancer. Consequently, the development of selective MMP-12 inhibitors is a promising therapeutic strategy. This compound provides a key structural motif for the synthesis of potent and selective MMP-12 inhibitors.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis.[4] Overexpression of Aurora kinases is frequently observed in various human cancers and is linked to chromosomal instability and tumorigenesis. As such, Aurora kinases are attractive targets for cancer therapy. The aminothiazole core, derivable from this compound, has been identified as a privileged scaffold for the design of potent Aurora kinase inhibitors.[4][5]

N-Heterocyclic Indolyl Glyoxylamides

N-Heterocyclic indolyl glyoxylamides are a class of compounds that have demonstrated significant potential as anticancer agents.[1][2] The isothiazole ring, derived from this compound, can be incorporated into these complex structures to modulate their biological activity and pharmacokinetic properties.

Quantitative Biological Data

While the direct synthesis and biological evaluation of derivatives specifically from this compound are not extensively detailed in publicly available literature with specific IC50 values tied to this starting material, the broader classes of aminothiazole and isothiazole derivatives have shown significant promise. The following table summarizes representative quantitative data for these classes of compounds against their respective targets.

Compound ClassTargetIC50/Ki ValueReference
Aminothiazole DerivativeAurora A Kinase1.2 nM (Ki)[6]
Aminothiazole DerivativeAurora B Kinase101 nM (Ki)[6]
Stictamide A (Natural Product)MMP-122.3 µM (IC50)[7]
Thiazole DerivativePI3Kα0.225 ± 0.01 μM (IC50)[8]
Thiazol-5(4H)-one DerivativeTubulin Polymerization9.33 nM (IC50)[9]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of the core starting material and for the biological evaluation of the target enzyme inhibitors.

Synthesis of this compound

A common method for the synthesis of 5-amino-3-methylisothiazole involves the ring-closure of a β-iminothioamide using an oxidizing agent. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Example Protocol:

  • Preparation of β-iminothio-n-butyramide: This intermediate can be synthesized from commercially available starting materials.

  • Cyclization: To a solution of chloramine T trihydrate and sodium hydroxide in water, add powdered β-iminothio-n-butyramide.

  • The mixture is shaken for several hours and allowed to stand overnight.

  • The resulting solution is extracted with ether.

  • The dried ether extracts are treated with dry hydrogen chloride gas.

  • The precipitated crude this compound is collected by filtration. The product can be further purified by recrystallization.

In vitro Aurora Kinase Inhibition Assay

The inhibitory activity of synthesized compounds against Aurora kinases can be determined using a variety of in vitro kinase assays. A common method involves measuring the phosphorylation of a substrate peptide.

Example Protocol (Luminescence-based):

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a substrate peptide (e.g., Kemptide).

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the reaction buffer, ATP, the test compound, and the Aurora kinase enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a reagent (e.g., ADP-Glo™) to stop the reaction and measure the amount of ADP produced, which correlates with kinase activity.

  • Luminescence is measured using a plate reader. IC50 values are calculated from the dose-response curves.

In vitro MMP-12 Inhibition Assay

The inhibitory potency of compounds against MMP-12 can be assessed using a fluorogenic substrate assay.

Example Protocol (Fluorometric):

  • Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2).

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme Activation: Activate the pro-MMP-12 enzyme with a suitable activator (e.g., APMA).

  • Inhibition Reaction: In a 96-well plate, incubate the activated MMP-12 enzyme with the test compounds.

  • Substrate Addition: Add a fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity. IC50 values are determined by plotting the initial reaction rates against the inhibitor concentrations.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these inhibitors is critical for elucidating their therapeutic effects and potential side effects.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome maturation and separation, and spindle assembly. Aurora B is a component of the chromosomal passenger complex (CPC) and is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora kinases leads to mitotic arrest, polyploidy, and ultimately apoptosis in cancer cells.

Aurora_Kinase_Pathway 5-Amino-3-methylisothiazole_hydrochloride 5-Amino-3-methylisothiazole_hydrochloride Aminothiazole_Derivative Aminothiazole_Derivative 5-Amino-3-methylisothiazole_hydrochloride->Aminothiazole_Derivative Synthesis Aurora_Kinase_Inhibition Aurora_Kinase_Inhibition Aminothiazole_Derivative->Aurora_Kinase_Inhibition Mitotic_Arrest Mitotic_Arrest Aurora_Kinase_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Synthesis of Aurora Kinase Inhibitors and their Mechanism of Action.

MMP-12 Signaling in Disease

MMP-12 contributes to disease pathogenesis through the degradation of extracellular matrix components and the processing of signaling molecules. In inflammatory diseases, MMP-12 can promote the migration of inflammatory cells. In cancer, it can either promote or inhibit tumor progression depending on the context, for instance, by modulating angiogenesis.

MMP12_Signaling_Pathway cluster_synthesis Drug Development cluster_pathway Pathological Pathway 5-Amino-3-methylisothiazole_hydrochloride 5-Amino-3-methylisothiazole_hydrochloride Isothiazole_MMP12_Inhibitor Isothiazole_MMP12_Inhibitor 5-Amino-3-methylisothiazole_hydrochloride->Isothiazole_MMP12_Inhibitor Synthesis MMP12_Secretion MMP12_Secretion Isothiazole_MMP12_Inhibitor->MMP12_Secretion Inhibits Inflammatory_Stimuli Inflammatory_Stimuli Macrophage Macrophage Inflammatory_Stimuli->Macrophage Macrophage->MMP12_Secretion ECM_Degradation ECM_Degradation MMP12_Secretion->ECM_Degradation Tissue_Damage_Inflammation Tissue_Damage_Inflammation ECM_Degradation->Tissue_Damage_Inflammation

Inhibition of MMP-12 Secretion by Isothiazole-based Inhibitors.

Conclusion

This compound is a foundational molecule in the synthesis of a new generation of targeted therapeutics. Its utility in constructing potent inhibitors of MMP-12 and Aurora kinases highlights its significance in addressing unmet medical needs in oncology and inflammatory diseases. Further exploration of derivatives from this versatile scaffold holds considerable promise for the discovery of novel and effective drug candidates. The detailed protocols and pathway analyses provided in this guide are intended to facilitate and inspire future research in this exciting area of medicinal chemistry.

References

Methodological & Application

Synthesis of 5-Amino-3-methylisothiazole hydrochloride from β-iminothiobutyramide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 5-Amino-3-methylisothiazole Hydrochloride

Introduction

5-Amino-3-methylisothiazole and its hydrochloride salt are valuable heterocyclic building blocks in medicinal and agricultural chemistry. They serve as key intermediates in the synthesis of a variety of biologically active compounds, including kinase inhibitors and anticancer agents. This application note provides a detailed protocol for the synthesis of this compound from β-iminothiobutyramide via oxidative cyclization. The described methods are based on established procedures and are intended for researchers and professionals in drug development and chemical synthesis.

The synthesis involves the ring-closure of β-iminothiobutyramide using an oxidizing agent.[1] Several oxidizing agents can be employed for this transformation, including hydrogen peroxide, chloramine, and potassium persulfate.[1] This document will detail the protocols for each of these methods, allowing for flexibility based on available reagents and desired reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound using different oxidizing agents, as derived from literature precedents.

Oxidizing AgentStarting Material (β-iminothiobutyramide)Reagent QuantitiesReaction TemperatureYieldReference
Hydrogen Peroxide2.32 g (0.02 mol)7 cc 30% H₂O₂ (0.06 mol), 10 cc 2N HCl< 40°C0.44 g (hydrochloride salt)US2871243A[1]
Chloramine11.6 gPrepared from 9.2g NaOH, 7.15g Cl₂, 10.6cc aq. NH₃12-18°CNot explicitly stated for isolated hydrochlorideUS2871243A[1]
Chloramine T2.3 g5.6 g Chloramine T trihydrate, 0.8 g NaOHNot specified2.4 g (crude hydrochloride salt)US2871243A[1]

Experimental Protocols

Method 1: Synthesis using Hydrogen Peroxide

This protocol details the synthesis of this compound using hydrogen peroxide as the oxidizing agent.

Materials:

  • β-iminothiobutyramide

  • Hydrogen peroxide (30% w/v)

  • Hydrochloric acid (2N)

  • Sodium hydroxide solution

  • Ether

  • Ferrous sulfate solution

  • Magnesium sulfate

  • Dry hydrogen chloride gas

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To an ice-cooled solution of 30% hydrogen peroxide (7 cc, 0.06 mol) in 2N hydrochloric acid (10 cc), slowly add powdered β-iminothiobutyramide (2.32 g, 0.02 mol) with stirring.

  • Maintain the reaction temperature below 40°C during the addition.

  • After the addition is complete, filter the solution.

  • Make the filtrate alkaline with sodium hydroxide solution.

  • Extract the aqueous solution with ether.

  • Wash the combined ether extracts with ferrous sulfate solution to remove any unreacted peroxide.

  • Dry the ether extract over magnesium sulfate.

  • Saturate the dried ether solution with dry hydrogen chloride gas to precipitate the this compound.

  • Collect the precipitate by filtration. The melting point of the product is approximately 200°C.[1]

Method 2: Synthesis using Chloramine

This protocol describes the synthesis using an in-situ prepared chloramine solution.

Materials:

  • β-iminothiobutyramide

  • Sodium hydroxide

  • Chlorine gas

  • Aqueous ammonia (d 0.88)

  • Ether

  • Dry hydrogen chloride gas

  • Ice

  • Standard laboratory glassware

Procedure:

  • Prepare a chloramine solution by passing chlorine gas (7.15 g) into an ice-cooled solution of sodium hydroxide (9.2 g) in water (44 cc) and ice (51 g).

  • Stir this solution into an ice-cooled solution of aqueous ammonia (10.6 cc) in water (147 cc) and ice (147 g).

  • To the resulting chloramine solution, add powdered β-iminothiobutyramide (11.6 g).

  • Maintain the temperature of the mixture between 12 and 18°C, adding more ice as necessary. A clear red solution should form after about 30 minutes.

  • Stir the solution for an additional 6 hours and then let it stand overnight.

  • Filter off any small amount of impurity and then extract the solution continuously with ether for 24 hours.

  • Dry the ether extract and cool it in an ice bath.

  • Treat the cooled ether solution with dry hydrogen chloride gas to precipitate the amine hydrochloride.

  • Collect the product by filtration.

Method 3: Synthesis using Chloramine T

This protocol utilizes the commercially available Chloramine T as the oxidizing agent.

Materials:

  • β-iminothiobutyramide

  • Chloramine T trihydrate

  • Sodium hydroxide

  • Water

  • Ether

  • Dry hydrogen chloride gas

  • Standard laboratory glassware

Procedure:

  • Shake β-iminothiobutyramide (2.3 g) for four hours with a solution of Chloramine T trihydrate (5.6 g) and sodium hydroxide (0.8 g) in water (50 cc).

  • Extract the resulting clear solution with ether.

  • Dry the combined ether extracts.

  • Treat the dried extracts with dry hydrogen chloride gas to precipitate the crude this compound (yields approximately 2.4 g).[1]

  • The crude product can be further purified, for example, by recrystallization, and characterized as the benzoyl derivative (M.P. 222-223°C).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from β-iminothiobutyramide.

SynthesisWorkflow start Start: β-iminothiobutyramide reaction Oxidative Cyclization start->reaction workup Aqueous Workup (Alkalinization & Extraction) reaction->workup oxidant Oxidizing Agent (H₂O₂, Chloramine, etc.) oxidant->reaction precipitation Precipitation with HCl workup->precipitation product End: 5-Amino-3-methylisothiazole HCl precipitation->product

Caption: General workflow for the synthesis of this compound.

Reaction Scheme

ReactionScheme reactant β-iminothiobutyramide arrow_node reactant->arrow_node [O] product 5-Amino-3-methylisothiazole arrow_node->product hcl_arrow product->hcl_arrow + HCl final_product 5-Amino-3-methylisothiazole Hydrochloride hcl_arrow->final_product

Caption: Reaction scheme for the formation of this compound.

References

Application Notes and Protocols for 5-Amino-3-methylisothiazole Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methylisothiazole hydrochloride is a versatile heterocyclic building block widely employed in organic synthesis. Its unique structural features, including a reactive amino group and a stable isothiazole core, make it a valuable precursor for the development of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and pharmacologically relevant compounds, including precursors for Aurora kinase inhibitors, matrix metalloproteinase (MMP) inhibitors, and N-heterocyclic indolyl glyoxylamides.[1]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 52547-00-9[1]
Molecular Formula C₄H₆N₂S · HCl[1]
Molecular Weight 150.63 g/mol [1]
Appearance Powder[1]
Melting Point 300 °C (lit.)[1]
Solubility Soluble in water.
Purity Typically ~90% (may contain ~10% NH₄Cl)[1]

Safety: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Applications in Organic Synthesis

This compound serves as a key starting material for various chemical transformations, primarily involving the functionalization of its amino group.

Electrophilic Chlorination

The isothiazole ring can be functionalized via electrophilic substitution. A common application is the chlorination at the C4 position, yielding 5-amino-4-chloro-3-methylisothiazole, a valuable intermediate in agrochemical synthesis.

Experimental Protocol: Synthesis of 5-Amino-4-chloro-3-methylisothiazole

This protocol is adapted from patent literature and provides a robust method for the chlorination of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Sulfuryl chloride (SO₂Cl₂)

  • Aqueous sodium hydroxide (for scrubbing off-gases)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Suspend this compound (250 g, 1.66 mol) in dichloromethane (1.25 L) in a 3 L jacketed reactor equipped with a stirrer and a dropping funnel.

  • Cool the suspension to 8 °C using a circulating chiller.

  • Add sulfuryl chloride (146.8 mL, 1.83 mol) dropwise over 1 hour, ensuring the reaction temperature is maintained between 10 and 15 °C. Scrub any off-gases with aqueous sodium hydroxide.

  • Upon completion of the addition, the solid will dissolve, and a dense dark oil may separate.

  • To monitor the reaction, take an aliquot of the reaction mixture, basify it with saturated sodium bicarbonate solution, and extract with diethyl ether. Analyze the organic layer by ¹H NMR to confirm the absence of the starting material (singlet at δ 6.15 ppm).

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Quantitative Data:

ReactantMolar Equiv.SolventReaction TimeTemperature (°C)Yield (%)
5-Amino-3-methylisothiazole HCl1.0Dichloromethane1 hour (addition)10-15Not specified in source
Sulfuryl chloride1.1
Acylation Reactions

The amino group of 5-Amino-3-methylisothiazole is readily acylated to form amides, sulfonamides, and ureas. These reactions are fundamental in the synthesis of various biologically active compounds.

Acylation with acid chlorides or anhydrides provides the corresponding amides. For instance, reaction with acetyl chloride yields N-(3-methylisothiazol-5-yl)acetamide.

Experimental Protocol: General Procedure for Acylation

  • Dissolve 5-Amino-3-methylisothiazole (obtained by neutralization of the hydrochloride salt) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetone).

  • Add a base (e.g., triethylamine or pyridine) to scavenge the HCl generated.

  • Cool the solution in an ice bath.

  • Add the acylating agent (e.g., acetyl chloride or benzoyl chloride) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over an anhydrous drying agent, and removing the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores. For example, reaction with p-toluenesulfonyl chloride would yield N-(3-methylisothiazol-5-yl)-4-methylbenzenesulfonamide. A patent from 1959 describes the conversion of 5-amino-3-methylisothiazole into S-p-aminobenzenesulphonamido-3-methyl isothiazole, a compound with antibacterial activity.[2]

The amino group can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These functional groups are prevalent in many kinase inhibitors.

Precursor to Kinase Inhibitors

The aminothiazole scaffold is a common feature in many kinase inhibitors. 5-Amino-3-methylisothiazole serves as a valuable starting material for the synthesis of such compounds, particularly Aurora kinase inhibitors.

Workflow for the Synthesis of Isothiazole-based Kinase Inhibitors:

G A 5-Amino-3-methylisothiazole hydrochloride B Neutralization A->B C 5-Amino-3-methylisothiazole B->C D Coupling Reaction (e.g., with a substituted pyrimidine) C->D E Isothiazolyl-aminopyrimidine Intermediate D->E F Further Functionalization E->F G Target Kinase Inhibitor F->G

Caption: General workflow for synthesizing isothiazole-based kinase inhibitors.

Precursor to MMP Inhibitors

The isothiazole nucleus can be incorporated into the structure of matrix metalloproteinase (MMP) inhibitors. The synthesis often involves the elaboration of the 5-amino group into a zinc-binding group or a moiety that interacts with the enzyme's active site.

Signaling Pathways

The compounds synthesized from this compound often target key signaling pathways involved in cell proliferation and tissue remodeling.

Aurora Kinase Signaling Pathway

Aurora kinases are crucial regulators of mitosis.[3][4] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Pathway cluster_G2 G2 Phase cluster_M M Phase Centrosome_Dup Centrosome Duplication Aurora_A Aurora A Kinase Centrosome_Dup->Aurora_A regulates Spindle_Assembly Spindle Assembly Chromosome_Seg Chromosome Segregation Spindle_Assembly->Chromosome_Seg Aurora_B Aurora B Kinase Chromosome_Seg->Aurora_B regulates Cytokinesis Cytokinesis Aurora_A->Spindle_Assembly promotes Aurora_B->Cytokinesis promotes Inhibitor Isothiazole-based Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Simplified Aurora kinase signaling pathway in mitosis.

Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that regulates chromosome segregation and cytokinesis.[5][6] Inhibitors derived from 5-Amino-3-methylisothiazole can block the activity of these kinases, leading to cell cycle arrest.

MMP12 Signaling Pathway

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, plays a role in extracellular matrix degradation, which is implicated in inflammatory diseases and cancer metastasis.[7][8]

MMP12_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) Macrophage Macrophage Inflammatory_Stimuli->Macrophage activate MMP12_Gene MMP-12 Gene Transcription Macrophage->MMP12_Gene induces MMP12_Protein MMP-12 Protein (pro-MMP-12) MMP12_Gene->MMP12_Protein translates to Active_MMP12 Active MMP-12 MMP12_Protein->Active_MMP12 is activated to ECM_Degradation Extracellular Matrix Degradation Active_MMP12->ECM_Degradation catalyzes Cell_Migration Cell Migration & Tissue Remodeling ECM_Degradation->Cell_Migration Inhibitor Isothiazole-based MMP-12 Inhibitor Inhibitor->Active_MMP12

Caption: MMP-12 activation and its role in tissue remodeling.

Inflammatory signals can induce the expression and secretion of MMP-12 from macrophages.[9] Active MMP-12 then degrades components of the extracellular matrix, facilitating cell migration and tissue remodeling.[8][9] Isothiazole-based inhibitors can be designed to block the catalytic activity of MMP-12.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules targeting important biological pathways.

References

5-Amino-3-methylisothiazole Hydrochloride: A Key Precursor for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methylisothiazole hydrochloride is a heterocyclic amine that serves as a critical building block in the synthesis of a variety of biologically active compounds, most notably potent and selective kinase inhibitors. Its isothiazole core is a recognized pharmacophore that can be strategically functionalized to target the ATP-binding sites of various kinases, which are pivotal enzymes in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for the development of kinase inhibitors, with a focus on Aurora kinase and Matrix Metalloproteinase-12 (MMP12) inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 52547-00-9[1]
Molecular Formula C₄H₆N₂S · HCl[1]
Molecular Weight 150.63 g/mol [1]
Appearance Powder[1]
Melting Point 300 °C (lit.)[1]
Solubility Soluble in water.[2]
SMILES Cl[H].Cc1cc(N)sn1[1]
InChI 1S/C4H6N2S.ClH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H[1]

Applications in Kinase Inhibitor Synthesis

This compound is a versatile precursor for the synthesis of various kinase inhibitors, including those targeting Aurora kinases and MMP12.[1] The primary amino group provides a reactive handle for the construction of more complex molecules, often through coupling reactions with substituted pyrimidines or other heterocyclic systems.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. The aminothiazole scaffold can be elaborated to create potent Aurora kinase inhibitors. A common strategy involves the coupling of the 5-amino group of the isothiazole with a suitably functionalized pyrimidine ring, a core structure in many kinase inhibitors.

Matrix Metalloproteinase-12 (MMP12) Inhibitors

Matrix Metalloproteinase-12 (MMP12), also known as macrophage elastase, is implicated in tissue remodeling and inflammation, and its dysregulation is associated with cancer progression and metastasis. This compound can serve as a starting material for the synthesis of MMP12 inhibitors.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitors. Researchers should adapt these protocols based on the specific target molecule and available laboratory resources.

Protocol 1: Synthesis of a 2-(5-Methylisothiazol-3-ylamino)pyrimidine Intermediate

This protocol outlines the initial coupling of 5-Amino-3-methylisothiazole with a dichloropyrimidine, a key step in the synthesis of many aminothiazole-based kinase inhibitors.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.5 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the desired 2-(5-methylisothiazol-3-ylamino)pyrimidine intermediate.

Signaling Pathways and Visualization

Understanding the signaling pathways affected by the synthesized kinase inhibitors is crucial for elucidating their mechanism of action.

Aurora Kinase Signaling Pathway

Aurora kinases are central to cell cycle control, particularly during mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 CyclinB_CDK1 Cyclin B/CDK1 Aurora_A Aurora A Kinase CyclinB_CDK1->Aurora_A activates Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis_Node Cytokinesis Aurora_B->Cytokinesis_Node Inhibitor Aminothiazole-based Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

MMP12 Signaling in Cancer Progression

MMP12 contributes to cancer progression by degrading the extracellular matrix, which facilitates tumor cell invasion and metastasis.

MMP12_Pathway Tumor_Microenvironment Tumor Microenvironment Macrophages Macrophages Tumor_Microenvironment->Macrophages MMP12 MMP12 Secretion Macrophages->MMP12 ECM_Degradation Extracellular Matrix Degradation MMP12->ECM_Degradation Tumor_Invasion Tumor Cell Invasion ECM_Degradation->Tumor_Invasion Metastasis Metastasis Tumor_Invasion->Metastasis Inhibitor Isothiazole-based MMP12 Inhibitor Inhibitor->MMP12

References

Application Notes and Protocols for N-acylation of 5-Amino-3-methylisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-acylation of 5-Amino-3-methylisothiazole hydrochloride, a key synthetic transformation for the development of novel bioactive molecules. The protocols outlined below are based on established chemical principles and specific examples from the scientific literature, offering a robust starting point for further research and development.

Introduction

5-Amino-3-methylisothiazole is a valuable heterocyclic building block in medicinal chemistry. The primary amino group at the 5-position serves as a versatile handle for functionalization, most commonly through N-acylation, to generate a diverse library of amide derivatives. These derivatives are of significant interest as they can be explored for a wide range of biological activities. The N-acylation reaction involves the treatment of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct.

Data Presentation

The following table summarizes representative N-acylation reactions of 5-Amino-3-methylisothiazole with various acylating agents. Please note that yields are highly dependent on the specific reaction conditions and purification methods employed.

Acylating AgentProduct NameMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
Benzoyl chlorideN-(3-methylisothiazol-5-yl)benzamideC₁₁H₁₀N₂OS218.28222-223[1]
Acetyl chlorideN-(3-methylisothiazol-5-yl)acetamideC₆H₈N₂OS156.21Not Reported
Propionyl chlorideN-(3-methylisothiazol-5-yl)propionamideC₇H₁₀N₂OS170.23Not Reported
Acetic anhydrideN-(3-methylisothiazol-5-yl)acetamideC₆H₈N₂OS156.21Not Reported

Experimental Protocols

Two general protocols are provided below for the N-acylation of this compound using either an acyl chloride or an acid anhydride.

Protocol 1: N-acylation using Acyl Chlorides

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Preparation of the Free Amine:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in water.

    • Basify the solution by the dropwise addition of a saturated aqueous solution of a suitable base (e.g., sodium bicarbonate, sodium hydroxide) until the pH is > 8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine, 5-Amino-3-methylisothiazole, which may be an oil or a low-melting solid.

  • N-acylation Reaction:

    • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the prepared 5-Amino-3-methylisothiazole (1.0 eq).

    • Dissolve the amine in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

    • Cool the solution to 0 °C using an ice bath.

    • To the cooled solution, add anhydrous triethylamine or pyridine (1.2 eq) dropwise.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture. The acyl chloride can be dissolved in a small amount of the anhydrous solvent before addition.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to obtain the pure N-acylated product.

    • Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and Melting Point). For N-(3-methylisothiazol-5-yl)benzamide, a melting point of 222-223 °C has been reported.[1]

Protocol 2: N-acylation using Acid Anhydrides

This protocol outlines a general procedure for the N-acylation of 5-Amino-3-methylisothiazole using an acid anhydride.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • Pyridine or a suitable non-nucleophilic base

  • A suitable solvent (e.g., dichloromethane, toluene, or neat pyridine)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of the Free Amine:

    • Follow the same procedure as described in Protocol 1, Step 1.

  • N-acylation Reaction:

    • In a round-bottom flask, dissolve the prepared 5-Amino-3-methylisothiazole (1.0 eq) in pyridine or another suitable solvent.

    • Add the acid anhydride (1.5 - 2.0 eq) to the solution.

    • The reaction can be stirred at room temperature or gently heated (e.g., 50-80 °C) to drive the reaction to completion.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water to precipitate the crude product.

    • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Characterization:

    • Collect the precipitate by filtration, wash thoroughly with cold water, and air-dry.

    • If an extraction was performed, wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent to obtain the pure N-acylated product.

    • Characterize the final product using appropriate analytical methods.

Visualizations

The following diagrams illustrate the general experimental workflow for the N-acylation of 5-Amino-3-methylisothiazole.

experimental_workflow cluster_start Starting Material Preparation cluster_reaction N-acylation Reaction cluster_workup Work-up & Purification start 5-Amino-3-methylisothiazole Hydrochloride free_base Generate Free Amine (Basification & Extraction) start->free_base dissolve Dissolve in Anhydrous Solvent cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., TEA) add_acyl Add Acylating Agent add_base->add_acyl cool->add_base react React at RT add_acyl->react quench Quench Reaction (aq. NaHCO₃) extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify product Pure N-acylated Product purify->product signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products amine 5-Amino-3-methylisothiazole amide N-acylated Product (Amide) amine->amide acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->amide base Base (e.g., Triethylamine) base->amine salt Triethylammonium Chloride base->salt solvent Aprotic Solvent (e.g., DCM) solvent->amine

References

Application Notes and Protocols: 5-Amino-3-methylisothiazole Hydrochloride in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions, catalysts, and experimental protocols involving 5-Amino-3-methylisothiazole hydrochloride. This versatile building block is a key precursor in the synthesis of various biologically active compounds, including inhibitors of Aurora kinases and matrix metalloproteinase-12 (MMP-12).

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidative cyclization of β-iminothiobutyramide. Various oxidizing agents can be employed for this transformation.

Reaction Scheme:

Table 1: Reaction Conditions for the Synthesis of this compound

Oxidizing AgentSolventTemperature (°C)Reaction TimeYieldReference
ChloramineWaterRoom Temperature4 hours, then overnightNot Specified[1]
Potassium persulfateWater / Ice12 - 186 hours, then overnightNot Specified[1]
Hydrogen peroxide2N Hydrochloric acid< 40Not SpecifiedNot Specified[1]
Experimental Protocol: Synthesis using Potassium Persulfate[1]
  • A solution of sodium hydroxide (136 g) in water (7 L) is stirred mechanically and cooled to 12°C with the addition of ice (ca. 500 g).

  • Powdered potassium persulfate (460 g) is added, and the suspension is stirred for 10 minutes.

  • Powdered β-iminothiobutyramide (197 g) is added in portions over 20 minutes, maintaining the temperature between 12 and 18°C with the addition of ice (ca. 2 kg).

  • The resulting clear red solution is stirred for an additional 6 hours and then left to stand overnight.

  • Any impurities are filtered off, and the solution is extracted continuously with ether (1 L) for 24 hours.

  • The ether extract is dried (Na₂SO₄), cooled in ice, and treated with dry hydrogen chloride gas to precipitate the hydrochloride salt.

Reactions of this compound

A common reaction of this compound is electrophilic substitution, particularly chlorination at the 4-position. This chlorinated derivative is a valuable intermediate in the synthesis of bioactive molecules.

Chlorination of this compound

The chlorination is typically carried out using sulfuryl chloride (SO₂Cl₂) in a suitable solvent.

Table 2: Reaction Conditions for the Chlorination of this compound

Chlorinating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Sulfuryl chlorideDichloromethane10 - 151 hour addition, then stir93[2]
Sulfuryl chlorideAcetonitrile3, then warm to RT75 min addition, then 2 hoursNot Specified[2]
Experimental Protocol: Chlorination in Dichloromethane[2]
  • This compound (250 g, 1.66 mol) is suspended in dichloromethane (1.25 L) in a 3 L jacketed reactor and cooled to 8°C.

  • Sulfuryl chloride (146.8 mL, 1.83 mol) is added dropwise over 1 hour, maintaining the reaction temperature between 10 and 15°C. Off-gases are scrubbed with aqueous sodium hydroxide.

  • As the sulfuryl chloride is added, the solid dissolves, and a dense dark oil separates.

  • The reaction mixture is stirred at ambient temperature for 2 hours.

  • The layers are separated, and the aqueous phase is extracted twice with tert-butyl methyl ether (TBME) (500 mL and 250 mL).

  • The combined organic phases are dried over magnesium sulfate and filtered.

  • The filtrate is cooled to approximately 5°C, and hydrogen chloride gas (110.6 g, 3.03 mol) is bubbled through the solution over 30 minutes, maintaining the temperature below 27°C.

  • The resulting suspension is stirred at 20°C for 10 minutes, filtered, washed with TBME (2 x 250 mL) and then with hexane (500 mL).

  • The solid is dried under suction and then air-dried to yield 5-amino-4-chloro-3-methylisothiazole as a yellow-brown solid (312.8 g, 88% yield).

Application in Drug Development

This compound serves as a crucial starting material for the synthesis of various therapeutic agents, notably as inhibitors of Aurora kinases and MMP12.

Precursor for Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy in cancer therapy.[3] Aminothiazole-based compounds have been identified as potent Aurora kinase inhibitors.[4][5][6][7]

Logical Workflow for the Development of Aminothiazole-based Aurora Kinase Inhibitors

cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_development Lead Optimization 5-Amino-3-methylisothiazole_HCl 5-Amino-3-methylisothiazole hydrochloride Aminothiazole_Scaffold Functionalized Aminothiazole Scaffold 5-Amino-3-methylisothiazole_HCl->Aminothiazole_Scaffold Derivatization Library_Synthesis Library Synthesis & SAR Studies Aminothiazole_Scaffold->Library_Synthesis Diversification Kinase_Assay Aurora Kinase Inhibition Assay Library_Synthesis->Kinase_Assay Screening Cell-based_Assay Cell-based Assays (e.g., Anti-proliferative) Kinase_Assay->Cell-based_Assay Validation Lead_Compound Lead Compound Identification Cell-based_Assay->Lead_Compound Hit-to-Lead Preclinical_Studies Preclinical Development Lead_Compound->Preclinical_Studies Optimization

Caption: Workflow for Aurora Kinase Inhibitor Development.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) play critical roles in cell cycle progression, including centrosome maturation, spindle assembly, and cytokinesis.[2][8] Their dysregulation is often associated with cancer.[3]

cluster_aurora_a Aurora A cluster_aurora_b Aurora B cluster_inhibition Therapeutic Intervention Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Arrest Mitotic Arrest Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Spindle_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Checkpoint Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aminothiazole_Inhibitor Aminothiazole-based Inhibitor Aminothiazole_Inhibitor->Aurora_A Inhibits Aminothiazole_Inhibitor->Aurora_B Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified Aurora Kinase Signaling and Inhibition.

Precursor for MMP12 Inhibitors

Matrix metalloproteinase-12 (MMP-12), or macrophage elastase, is implicated in tissue remodeling and inflammatory diseases.[9][10] Its inhibition is a therapeutic target for conditions like chronic obstructive pulmonary disease (COPD). Isothiazole derivatives have been explored as potential MMP inhibitors.[11]

MMP12 Signaling and Regulation

MMP-12 is involved in the degradation of the extracellular matrix and can be regulated by inflammatory signals.[9][10]

cluster_stimuli Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_mmp12 MMP12 Regulation & Activity cluster_inhibition Therapeutic Intervention IL-1b IL-1β MAPK MAPK Pathways (ERK, JNK) IL-1b->MAPK PI3K PI3K Pathway IL-1b->PI3K TNF-a TNF-α TNF-a->MAPK AP-1 AP-1 MAPK->AP-1 PI3K->AP-1 MMP12_Gene MMP12 Gene Expression AP-1->MMP12_Gene MMP12_Protein MMP12 Protein Secretion MMP12_Gene->MMP12_Protein ECM_Degradation Extracellular Matrix Degradation MMP12_Protein->ECM_Degradation Isothiazole_Inhibitor Isothiazole-based Inhibitor Isothiazole_Inhibitor->MMP12_Protein Inhibits

Caption: MMP12 Regulation and Inhibition by Isothiazole Derivatives.

Catalytic Cross-Coupling Reactions (Representative Protocol)

While specific literature on catalytic cross-coupling reactions of this compound is not abundant, related aminoheterocycles are known to undergo reactions like the Buchwald-Hartwig amination. The following is a representative protocol adapted for this substrate.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideBaseCatalystLigandSolventTemperature (°C)
Aryl bromideNaOtBuPd₂(dba)₃XPhosToluene100
Experimental Protocol: Representative Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel is added Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • The vessel is sealed, evacuated, and backfilled with argon.

  • 5-Amino-3-methylisothiazole (1.0 mmol, free base), aryl bromide (1.2 mmol), and toluene (2 mL) are added via syringe.

  • The reaction mixture is stirred at 100°C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-aryl-5-amino-3-methylisothiazole.

References

Application Notes and Protocols for the Scale-up Synthesis of 5-Amino-3-methylisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 5-Amino-3-methylisothiazole hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the preparation of the precursor, β-iminothiobutyramide, from acetonitrile, followed by its oxidative cyclization to form the target compound. The protocols provided are based on established and scalable methods, with a focus on safety, efficiency, and yield. Quantitative data from various synthesis scales are presented for comparison, and detailed experimental procedures are provided.

Introduction

5-Amino-3-methylisothiazole and its hydrochloride salt are important building blocks in medicinal chemistry, serving as precursors for the synthesis of a range of therapeutic agents, including kinase inhibitors and anticancer agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This application note details a robust and scalable two-step synthesis route, providing researchers and production chemists with the necessary information to produce this compound in larger quantities.

Overall Synthesis Workflow

The synthesis is comprised of two main stages:

  • Synthesis of β-iminothiobutyramide: The precursor is synthesized from the reaction of acetonitrile with a sulfur source. To avoid the hazards associated with gaseous hydrogen sulfide, this protocol utilizes sodium hydrosulfide.

  • Synthesis of this compound: The precursor undergoes oxidative cyclization using hydrogen peroxide, followed by precipitation as the hydrochloride salt.

G cluster_0 Step 1: Synthesis of β-iminothiobutyramide cluster_1 Step 2: Synthesis of 5-Amino-3-methylisothiazole HCl Acetonitrile Acetonitrile Reaction1 Reaction Mixture Acetonitrile->Reaction1 NaSH Sodium Hydrosulfide NaSH->Reaction1 AmineHCl Diethylamine Hydrochloride AmineHCl->Reaction1 Solvent1 Solvent (e.g., DMF) Solvent1->Reaction1 Precursor β-iminothiobutyramide Reaction1->Precursor Heating Precursor_in β-iminothiobutyramide Precursor->Precursor_in Reaction2 Oxidative Cyclization Precursor_in->Reaction2 H2O2 Hydrogen Peroxide H2O2->Reaction2 Solvent2 Solvent (e.g., tert-Butyl methyl ether) Solvent2->Reaction2 Product 5-Amino-3-methylisothiazole HCl Reaction2->Product Precipitation HCl Hydrogen Chloride HCl->Product

Caption: Overall workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of β-iminothiobutyramide

This protocol is adapted from methods that avoid the use of gaseous hydrogen sulfide, enhancing safety during scale-up.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and condenser

  • Acetonitrile

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Diethylamine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and condenser, add N,N-dimethylformamide (DMF).

  • Reagent Addition: To the stirred solvent, add diethylamine hydrochloride followed by sodium hydrosulfide hydrate.

  • Addition of Acetonitrile: Slowly add acetonitrile to the reaction mixture.

  • Reaction: Heat the mixture to a specified temperature (see Table 1) and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude β-iminothiobutyramide. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 2: Scale-up Synthesis of this compound

This protocol is based on the scalable method described in patent WO2000068214A1.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • β-iminothiobutyramide (from Step 1)

  • tert-Butyl methyl ether (TBME)

  • Hydrogen peroxide (35% w/v aqueous solution)

  • Water

  • Hexane

  • Nitrogen gas supply

  • Pressure-equalizing dropping funnel

Procedure:

  • Reaction Setup: Charge the jacketed reactor with tert-butyl methyl ether (TBME) and begin stirring at 20°C.

  • Addition of Precursor: Add β-iminothiobutyramide to the reactor to form a yellow suspension.

  • Oxidizing Agent Preparation: In a separate vessel, dilute the 35% w/v hydrogen peroxide solution with water.

  • Oxidative Cyclization: Add the diluted hydrogen peroxide solution dropwise to the reactor over a period of 90 minutes, maintaining the internal temperature between 25°C and 32°C by adjusting the jacket temperature (e.g., to 5°C). The reaction is exothermic.

  • Precipitation and Isolation: After the addition is complete, stir the suspension at 20°C for 10 minutes. Filter the solid, wash sequentially with TBME and hexane.

  • Drying: Dry the resulting solid under suction and then air-dry to yield this compound as a yellow-brown solid.

Quantitative Data from Different Synthesis Scales

The following tables summarize the quantitative data from various reported synthesis scales.

Table 1: Synthesis of this compound

ParameterLab Scale (Example 1)Lab Scale (Example 2)Bench Scale
Starting Materialβ-iminothiobutyramideβ-iminothiobutyramideβ-iminothiobutyramide
Scale (Starting Material)11.6 g197 g274 g
Oxidizing AgentChloraminePotassium persulfateHydrogen Peroxide (35%)
SolventWaterWatertert-Butyl methyl ether
Reaction TemperatureNot specified (ice-cooled)12-18°C25-32°C
Reaction TimeOvernight6.5 hours90 minutes (addition)
Product5-Amino-3-methylisothiazole HCl5-Amino-3-methylisothiazole HCl5-Amino-3-methylisothiazole HCl
YieldNot specifiedNot specified88%
PurityNot specifiedNot specifiedNot specified (NMR confirmed)
Reference US Patent 2,871,243 US Patent 2,871,243 WO2000068214A1

Safety Precautions

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Precautions:

  • Acetonitrile: Flammable and toxic. Avoid inhalation and contact with skin.

  • Sodium Hydrosulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area and avoid creating dust.

  • Hydrogen Peroxide (35%): Strong oxidizer and corrosive. Can cause severe skin and eye burns. Avoid contact with combustible materials.

  • N,N-Dimethylformamide (DMF): Can be harmful if inhaled or absorbed through the skin.

  • Hydrogen Chloride (gas or solution): Corrosive and can cause severe respiratory and skin burns.

Process-Specific Precautions:

  • The oxidative cyclization with hydrogen peroxide is exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely to prevent thermal runaway.

  • When working with flammable solvents like tert-butyl methyl ether, ensure all equipment is properly grounded and avoid sources of ignition.

Visualization of Experimental Workflow

G cluster_prep Precursor Synthesis cluster_main Product Synthesis A Charge Reactor with DMF B Add Diethylamine HCl & NaSH A->B C Slowly Add Acetonitrile B->C D Heat and Stir C->D E Cool and Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H β-iminothiobutyramide G->H I Charge Reactor with TBME J Add β-iminothiobutyramide I->J L Dropwise Addition of H2O2 (Maintain Temp. 25-32°C) J->L K Prepare Dilute H2O2 K->L M Stir at 20°C L->M N Filter the Solid M->N O Wash with TBME and Hexane N->O P Dry the Product O->P Q 5-Amino-3-methylisothiazole HCl P->Q

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The protocols and data presented provide a comprehensive guide for the scale-up synthesis of this compound. By utilizing a safer method for the preparation of the β-iminothiobutyramide precursor and a well-documented, high-yielding protocol for the final cyclization and salt formation, researchers and production chemists can confidently produce this valuable intermediate on a larger scale. Adherence to the detailed procedures and safety precautions is essential for a successful and safe synthesis.

Application Notes and Protocols for the Derivatization of 5-Amino-3-methylisothiazole hydrochloride for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methylisothiazole hydrochloride is a valuable heterocyclic building block in medicinal chemistry. The isothiazole ring is a bioisostere for various other five-membered heterocycles and the primary amino group at the 5-position provides a convenient handle for chemical modification. Derivatization of this scaffold is a common strategy in drug discovery programs to explore the structure-activity relationships (SAR) of novel chemical entities. By systematically modifying the substituent on the amino group, researchers can probe the steric, electronic, and hydrophobic requirements of the target binding site, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for two common derivatization reactions of this compound: N-acylation and N-sulfonylation . These reactions are fundamental in the synthesis of amide and sulfonamide libraries for SAR exploration. The presented data is representative of typical results obtained in such studies and is intended to serve as a guide for researchers.

Data Presentation: Representative SAR Data

The following table summarizes hypothetical quantitative data for a series of N-acylated and N-sulfonylated derivatives of 5-amino-3-methylisothiazole against a hypothetical kinase target. This data is for illustrative purposes to demonstrate how SAR data for this scaffold can be presented. Actual results will vary depending on the specific biological target and the nature of the substituents.

Compound ID Derivative Type R Group Molecular Weight ( g/mol ) Kinase Inhibition IC50 (nM)
1 AcylamideAcetyl156.205400
2 AcylamideBenzoyl218.271250
3 Acylamide4-Chlorobenzoyl252.71450
4 Acylamide4-Methoxybenzoyl248.29890
5 AcylamideCyclohexylcarbonyl224.322100
6 SulfonamidePhenylsulfonyl254.32850
7 Sulfonamide4-Tolylsulfonyl268.35550
8 Sulfonamide4-Chlorophenylsulfonyl288.77250
9 SulfonamideThiophene-2-sulfonyl260.35980
10 SulfonamideN,N-Dimethylsulfamoyl221.30>10000

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of 5-Amino-3-methylisothiazole

This protocol describes a general method for the synthesis of N-acyl derivatives of 5-amino-3-methylisothiazole using acyl chlorides as the acylating agents.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous DCM to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: To the cooled solution, add anhydrous pyridine or TEA (2.2 equivalents) dropwise. Stir for 10 minutes. The additional equivalent of base is to neutralize the hydrochloride salt.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the product with DCM.

    • Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Protocol 2: General Procedure for N-Sulfonylation of 5-Amino-3-methylisothiazole

This protocol outlines a general method for the synthesis of N-sulfonyl derivatives of 5-amino-3-methylisothiazole using sulfonyl chlorides.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 equivalent) in anhydrous DCM or THF.

  • Base Addition: Add anhydrous pyridine or TEA (2.5 equivalents) to the suspension.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Sulfonylating Agent Addition: Add a solution of the desired sulfonyl chloride (1.2 equivalents) in a small amount of the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-sulfonylated product.

Visualizations

Experimental Workflow for Derivatization

experimental_workflow start 5-Amino-3-methylisothiazole hydrochloride dissolution Dissolution (Anhydrous Solvent) start->dissolution base_addition Base Addition (e.g., Pyridine, TEA) dissolution->base_addition cooling Cooling to 0 °C base_addition->cooling reagent_addition Reagent Addition (Acyl or Sulfonyl Chloride) cooling->reagent_addition reaction Reaction (Stir at RT) reagent_addition->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Derivatized Product purification->product

Caption: A generalized workflow for the N-acylation or N-sulfonylation of this compound.

Hypothetical Kinase Signaling Pathway

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor proliferation Cell Proliferation, Survival, Differentiation transcription_factor->proliferation inhibitor Isothiazole Derivative (Kinase Inhibitor) inhibitor->raf

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.

Use of 5-Amino-3-methylisothiazole hydrochloride in the synthesis of Aurora kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of a potent Aurora kinase inhibitor, utilizing 5-Amino-3-methylisothiazole hydrochloride as a key starting material. The protocols detailed herein describe a plausible and robust synthetic pathway to a known inhibitor, along with methodologies for its biological characterization.

Introduction

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1][2] The three main isoforms, Aurora A, B, and C, are essential for processes including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Dysregulation and overexpression of Aurora kinases are frequently observed in a wide range of human cancers, making them attractive targets for the development of novel anticancer therapeutics. Small molecule inhibitors targeting the ATP-binding site of these kinases have shown significant promise in preclinical and clinical studies.

The isothiazole and aminothiazole scaffolds are privileged structures in medicinal chemistry, known to be effective hinge-binding motifs for various kinases. This document outlines the use of this compound, a commercially available building block, in a multi-step synthesis to produce a potent pan-Aurora kinase inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of Aurora kinases in mitosis and the general workflow for the synthesis and evaluation of inhibitors targeting this pathway.

Aurora_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2_Phase G2 Phase Progression CyclinB_CDK1 Cyclin B1/CDK1 G2_Phase->CyclinB_CDK1 Activation AuroraA Aurora A CyclinB_CDK1->AuroraA Activation TPX2 TPX2 AuroraA->TPX2 Activation Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle AuroraB Aurora B (in CPC) HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylation Cytokinesis Cytokinesis AuroraB->Cytokinesis TPX2->AuroraA Localization & Full Activation Mitotic_Arrest Mitotic Arrest & Polyploidy Spindle->Mitotic_Arrest Failure Chromosome Chromosome Alignment & Segregation HistoneH3->Chromosome Chromosome->Mitotic_Arrest Failure Inhibitor Aurora Kinase Inhibitor (e.g., CYC116) Inhibitor->AuroraA Inhibitor->AuroraB Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 5-Amino-3-methylisothiazole hydrochloride Intermediate1 Intermediate 1: 5-Amino-4-chloro-3-methylisothiazole Start->Intermediate1 Chlorination Coupling Palladium-Catalyzed Cross-Coupling Intermediate1->Coupling Intermediate2 Intermediate 2: Substituted Pyrimidine Intermediate2->Coupling FinalProduct Final Product: Aurora Kinase Inhibitor (CYC116) Coupling->FinalProduct Purification Purification & Characterization (NMR, MS, HPLC) FinalProduct->Purification BiochemAssay Biochemical Assay: Kinase Inhibition (IC50 / Ki) Purification->BiochemAssay CellAssay Cell-Based Assay: - Antiproliferative (IC50) - Histone H3 Phosphorylation BiochemAssay->CellAssay Phenotype Phenotypic Analysis: - Cell Cycle Arrest - Polyploidy CellAssay->Phenotype

Caption: General Experimental Workflow for Inhibitor Synthesis and Evaluation.

Quantitative Data Summary

The target molecule for the described synthesis is 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine , also known as CYC116 . This compound is a potent, orally bioavailable inhibitor of Aurora kinases.[3][4][5]

Parameter Aurora A Aurora B Aurora C VEGFR2 Reference
Ki (nM) 8.09.2-44[3][4]
IC50 (nM) 44196569[5]
Table 1: In Vitro Kinase Inhibitory Activity of CYC116.
Cell Line Cancer Type IC50 (nM) Reference
MV4-11Acute Myeloid Leukemia34[3][4][5]
HL60Acute Promyelocytic Leukemia372[3]
HCT-116Colon Carcinoma340[3]
NCI-H460Non-Small Cell Lung Cancer681[3]
A2780Ovarian Carcinoma151[3]
MCF7Breast Adenocarcinoma599[3]
Table 2: Antiproliferative Activity of CYC116 in Various Human Cancer Cell Lines.

Experimental Protocols

The following protocols describe a plausible synthetic route to CYC116, starting from this compound. The procedures are based on established chemical transformations.

Protocol 1: Synthesis of Intermediate 1 - 5-Amino-4-chloro-3-methylisothiazole

This protocol is adapted from patent literature and describes the chlorination of the starting material.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Sulfuryl chloride (SO₂Cl₂)

  • Aqueous sodium hydroxide (for scrubbing)

  • Aqueous sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Jacketed reactor or round-bottom flask with cooling bath

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane (approx. 5 mL per gram of starting material) in a jacketed reactor or a flask cooled to 8-10 °C.

  • Stir the suspension vigorously.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise via a dropping funnel over 1 hour. Maintain the internal reaction temperature between 10 and 15 °C during the addition. Off-gases should be passed through a scrubber containing aqueous sodium hydroxide.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield a solid.

  • Wash the solid with cold hexane and dry under vacuum to afford 5-amino-4-chloro-3-methylisothiazole as a solid.

Protocol 2: Synthesis of the Pyrimidine Core and Final Coupling (Proposed Route)

This section outlines a proposed route involving the synthesis of a pyrimidine intermediate followed by a palladium-catalyzed cross-coupling reaction.

Part A: Synthesis of 2-amino-4-chloro-N-(4-morpholinophenyl)pyrimidin-5-amine (This is a hypothetical intermediate for this specific route, based on common pyrimidine chemistry).

  • This intermediate would be synthesized via sequential nucleophilic aromatic substitution reactions starting from a di- or tri-chlorinated pyrimidine.

Part B: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the coupling of the isothiazole intermediate with a suitable pyrimidine partner to form the final product, CYC116.

Materials:

  • 5-Amino-4-chloro-3-methylisothiazole (Intermediate 1)

  • A suitable 2-amino-4-substituted pyrimidine (e.g., 4-chloro-N-(4-morpholinophenyl)pyrimidin-2-amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos or other biaryl phosphine ligand)

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or microwave reactor vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add the pyrimidine intermediate (1.0 eq), 5-amino-4-chloro-3-methylisothiazole (1.1 eq), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture at 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound, CYC116.

Protocol 3: Aurora Kinase Inhibition Assay (Biochemical)

This protocol provides a general method for assessing the direct inhibitory activity of the synthesized compound against Aurora A and B kinases.

Materials:

  • Recombinant human Aurora A and Aurora B enzymes

  • Peptide substrate (e.g., Kemptide for Aurora A)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor (CYC116) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor (CYC116) in DMSO and then in kinase assay buffer.

  • In a 384-well plate, add the inhibitor dilutions. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).

  • Add the kinase (Aurora A or B) to each well, except for the negative controls.

  • Add the peptide substrate and ATP mixture to all wells to initiate the kinase reaction.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cellular Antiproliferative Assay (MTT Assay)

This protocol measures the ability of the inhibitor to reduce the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized inhibitor (CYC116) dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include vehicle controls (DMSO only).

  • Incubate the cells for 72 hours at 37 °C in a humidified, 5% CO₂ incubator.

  • Add MTT reagent to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

Application of 5-Amino-3-methylisothiazole Hydrochloride in the Synthesis of Potent Matrix Metalloproteinase-12 (MMP12) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinase-12 (MMP12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and atherosclerosis. Its primary role in degrading extracellular matrix components, particularly elastin, makes it a compelling target for therapeutic intervention. The development of selective MMP12 inhibitors is a significant focus in drug discovery. 5-Amino-3-methylisothiazole hydrochloride serves as a valuable heterocyclic building block in the synthesis of a novel class of MMP12 inhibitors. This document provides a detailed overview of its application, including a representative synthetic protocol, methods for biological evaluation, and a summary of the relevant signaling pathways.

Representative Synthesis of an MMP12 Inhibitor

While specific examples in publicly available literature detailing a complete synthetic route from this compound to a potent MMP12 inhibitor are scarce, a plausible and chemically sound synthetic strategy can be proposed based on established organic chemistry principles and analogous transformations of similar heterocyclic amines. The following protocol outlines a representative synthesis of a hypothetical isothiazole-based sulfonamide inhibitor.

Experimental Protocol: Synthesis of N-(3-methylisothiazol-5-yl)biphenyl-4-sulfonamide (A Representative Inhibitor)

This protocol is a representative example and may require optimization.

Materials:

  • This compound

  • Biphenyl-4-sulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Free Base Generation: To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/g), add anhydrous pyridine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Sulfonylation: To the resulting mixture, add a solution of biphenyl-4-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane (5 mL/g) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(3-methylisothiazol-5-yl)biphenyl-4-sulfonamide.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro MMP12 Inhibition Assay

The inhibitory potency of the synthesized compounds against MMP12 can be determined using a well-established in vitro enzymatic assay.

Experimental Protocol: Fluorogenic MMP12 Inhibition Assay

Materials:

  • Recombinant human MMP12 (catalytic domain)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to obtain a range of desired test concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant human MMP12 and the fluorogenic substrate in assay buffer to their optimal working concentrations.

  • Assay Reaction: In a 96-well plate, add the test compound dilutions, followed by the diluted MMP12 enzyme. Incubate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm) in kinetic mode at 37 °C for 30-60 minutes.

  • Data Analysis: Determine the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves). Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data on MMP12 Inhibitors

Inhibitor ClassExample CompoundMMP12 IC50 (nM)Selectivity Profile
Phosphinic Peptides RXP470.11.3Selective for MMP12
Sulfonamides CGS-27023A (broad-spectrum)8Also inhibits MMP-1, -2, -3, -9
Hydroxamates Marimastat (broad-spectrum)5Also inhibits MMP-1, -2, -7, -9, -14
Pyrimidinetriones UK-370,1063.4Highly selective for MMP12

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_synthesis Representative Synthetic Workflow A 5-Amino-3-methylisothiazole hydrochloride B Free Base Generation (Pyridine, DCM) A->B C Sulfonylation (Biphenyl-4-sulfonyl chloride) B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Pure MMP12 Inhibitor E->F

Caption: Synthetic scheme for a representative MMP12 inhibitor.

G cluster_assay MMP12 Inhibition Assay Workflow A Prepare Compound Dilutions B Add MMP12 Enzyme A->B C Incubate (Inhibitor-Enzyme Binding) B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence (Kinetic Read) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for in vitro MMP12 inhibition assay.

G cluster_pathway Simplified MMP12 Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) MAPK MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimuli->MAPK AP1 AP-1 Activation MAPK->AP1 MMP12_Gene MMP12 Gene Transcription AP1->MMP12_Gene Pro_MMP12 Pro-MMP12 Secretion MMP12_Gene->Pro_MMP12 Active_MMP12 Active MMP12 Pro_MMP12->Active_MMP12 ECM_Degradation ECM Degradation (Elastin, Collagen IV) Active_MMP12->ECM_Degradation Pro_MMP_Activation Pro-MMP Activation (e.g., Pro-MMP2, Pro-MMP9) Active_MMP12->Pro_MMP_Activation Cell_Migration Cell Migration & Tissue Remodeling ECM_Degradation->Cell_Migration Pro_MMP_Activation->Cell_Migration Inhibitor 5-Aminoisothiazole-based MMP12 Inhibitor Inhibitor->Active_MMP12

Caption: Key signaling events involving MMP12.

Conclusion

This compound is a key starting material for the development of novel MMP12 inhibitors. The isothiazole scaffold offers a versatile platform for creating potent and selective inhibitors. The synthetic and analytical protocols provided herein offer a framework for researchers to synthesize and evaluate new chemical entities targeting MMP12. The continued exploration of this chemical space is anticipated to yield promising candidates for the treatment of a range of inflammatory and tissue-remodeling diseases.

The Role of 5-Amino-3-methylisothiazole Hydrochloride in the Synthesis of N-Heterocyclic Indolyl Glyoxylamides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the synthesis of N-Heterocyclic Indolyl Glyoxylamides, utilizing 5-Amino-3-methylisothiazole hydrochloride as a key precursor. These compounds have demonstrated significant potential as orally active anticancer agents. [1][2][3]

N-Heterocyclic indolyl glyoxylamides represent a promising class of compounds with a broad spectrum of anticancer activity.[1][2][3] Studies have shown their effectiveness against various cancer cell lines, including murine leukemia and human gastric, breast, and uterus cancers, as well as their multidrug-resistant sublines.[1][2] The mechanism of action for these compounds involves the induction of apoptosis and DNA fragmentation in cancer cells.[1][2] Furthermore, some analogues have been shown to inhibit tubulin polymerization, a key process in cell division, highlighting their potential as cytotoxic agents.[4]

One of the crucial building blocks for the synthesis of these potent anticancer agents is this compound.[5] This heterocyclic amine serves as a key nucleophile in the amidation reaction with an activated indolyl glyoxylic acid derivative to form the final glyoxylamide structure.

Experimental Protocols

This section details the synthetic methodology for the preparation of N-Heterocyclic Indolyl Glyoxylamides, with a focus on the coupling of the indole core with 5-Amino-3-methylisothiazole.

General Synthesis Scheme

The overall synthetic strategy involves a two-step process: the preparation of the indolyl glyoxylyl chloride intermediate, followed by its reaction with this compound.

Synthetic Workflow Indole 1H-Indole Step1 Step 1: Acylation Indole->Step1 OxalylChloride Oxalyl Chloride in Ether OxalylChloride->Step1 Intermediate 3-Indolylglyoxylyl Chloride Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 Amine 5-Amino-3-methylisothiazole Hydrochloride Amine->Step2 Pyridine Pyridine in THF Pyridine->Step2 Product N-(3-methylisothiazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide Step2->Product

Caption: General workflow for the synthesis of N-Heterocyclic Indolyl Glyoxylamides.

Step 1: Synthesis of 3-Indolylglyoxylyl Chloride
  • To a stirred solution of 1H-indole (1 equivalent) in anhydrous diethyl ether, add oxalyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • The resulting precipitate, 3-indolylglyoxylyl chloride, is filtered, washed with cold diethyl ether, and dried under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of N-(3-methylisothiazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • Suspend this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add pyridine (2.2 equivalents) to the suspension and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.

  • To this mixture, add a solution of 3-indolylglyoxylyl chloride (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford the pure N-(3-methylisothiazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of a representative N-Heterocyclic Indolyl Glyoxylamide against various human cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (nM)[1][2]
7 P388Murine Leukemia17
MKN45Human Gastric28
MCF-7Human Breast1711
HeLaHuman Uterus890

Note: Compound 7 is N1-(3-methyl-5-isothiazolyl)-2-(1-(4-cyanobenzyl)-1H-3-indolyl)-2-oxoacetamide. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Proposed Mechanism of Action

The anticancer activity of N-Heterocyclic Indolyl Glyoxylamides is attributed to their ability to induce apoptosis in cancer cells. One of the proposed mechanisms involves the inhibition of tubulin polymerization, a critical process for cell division.

Signaling Pathway Drug N-Heterocyclic Indolyl Glyoxylamide Tubulin Tubulin Dimers Drug->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization CellCycle Cell Cycle Arrest Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action for N-Heterocyclic Indolyl Glyoxylamides.

These detailed protocols and data provide a solid foundation for researchers interested in the synthesis and evaluation of this promising class of anticancer compounds. The use of this compound is a key step in the construction of the pharmacologically active N-Heterocyclic Indolyl Glyoxylamide scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Amino-3-methylisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-3-methylisothiazole hydrochloride from reaction byproducts. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" during recrystallization instead of forming crystals. The cooling rate is too fast. The solution is supersaturated. The solvent is not ideal. The presence of significant impurities.Allow the solution to cool more slowly to room temperature before moving to an ice bath. Try scratching the inside of the flask with a glass stirring rod to induce crystallization. Add a seed crystal of pure this compound. Re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to reduce the level of supersaturation. Consider a different recrystallization solvent or a solvent mixture.
Low recovery of purified product after recrystallization. Too much solvent was used during dissolution. The product is significantly soluble in the cold recrystallization solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
The purified product is still discolored (e.g., yellow or brown). Presence of colored, non-crystalline impurities. Thermal degradation of the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Avoid prolonged heating of the solution during the recrystallization process.
Crystals do not form upon cooling. The solution is not sufficiently concentrated. The chosen solvent is too good a solvent for the compound at all temperatures.Evaporate some of the solvent to increase the concentration and attempt to cool again. If the volume is small, try leaving the solution in the fume hood to allow for slow evaporation. If using a single solvent, try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution at room temperature until turbidity persists, then gently heat until clear and allow to cool slowly.
Presence of inorganic salts (e.g., ammonium chloride) in the final product. Inefficient removal during the initial work-up. Co-precipitation with the product.Recrystallization from a solvent in which the inorganic salt is insoluble (e.g., absolute ethanol or isopropanol) is effective. Ammonium chloride has very low solubility in these solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most commonly reported impurity is ammonium chloride (NH₄Cl) . Depending on the specific synthetic route, which often involves the oxidative cyclization of β-iminothiobutyramide, other potential byproducts could include:

  • Unreacted β-iminothiobutyramide.

  • Oxidation byproducts of the starting material or the product.

  • Sulfur-containing impurities from side reactions.

Q2: How can I effectively remove ammonium chloride from my this compound sample?

A2: Recrystallization from a solvent in which this compound is soluble at elevated temperatures but ammonium chloride is not, is a highly effective method. Absolute ethanol or isopropanol are good choices, as ammonium chloride is poorly soluble in these solvents.

Q3: What is a suitable recrystallization solvent for this compound?

A3: Based on the polarity of the molecule and the need to exclude inorganic salts, alcohols such as ethanol or isopropanol are good starting points. A mixed solvent system, such as ethanol/water or isopropanol/water, can also be effective. The optimal solvent or solvent system should be determined experimentally by testing the solubility of the crude product at room temperature and at the solvent's boiling point.

Q4: How can I assess the purity of my this compound before and after purification?

A4: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a precise way to quantify the purity and detect impurities.

  • Melting Point: A sharp melting point range close to the literature value (around 300 °C) indicates high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic peaks of this compound and to detect the presence of organic impurities.

Q5: My purified product appears as a fine powder. How can I obtain larger crystals?

A5: The formation of larger crystals is favored by slow cooling. After dissolving the crude product in the hot solvent, allow the flask to cool slowly to room temperature without disturbance. Insulating the flask can help to slow the cooling rate. Once the solution has reached room temperature and crystallization has started, the flask can then be placed in an ice bath to maximize the yield.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., absolute ethanol or isopropanol)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once crystallization appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation

The following table presents representative data for the purification of this compound by recrystallization.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish powderWhite crystalline solid
Purity (by HPLC) ~90%>99%
Key Impurity (NH₄Cl) ~10%Not detected
Yield -Typically 80-90%

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Steps cluster_analysis Analysis Start Crude Product Dissolution Dissolve in Hot Solvent Start->Dissolution HotFiltration Hot Filtration (optional) Dissolution->HotFiltration Remove insoluble impurities Crystallization Cooling & Crystallization Dissolution->Crystallization No insoluble impurities HotFiltration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Separate crystals from mother liquor End Pure Product Isolation->End

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic Start Start Purification Issue Problem Encountered? Start->Issue OilingOut Oiling Out Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes NoCrystals No Crystals Form Issue->NoCrystals Yes Success Pure Product Issue->Success No Solution1 Slow Cooling Rate Add Seed Crystal OilingOut->Solution1 Solution2 Use Minimum Hot Solvent Cool Thoroughly LowYield->Solution2 Solution3 Concentrate Solution Induce Crystallization NoCrystals->Solution3 Solution1->Success Solution2->Success Solution3->Success

Caption: A logical diagram illustrating troubleshooting steps for common purification issues.

Troubleshooting common issues in 5-Amino-3-methylisothiazole hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and subsequent reactions of 5-Amino-3-methylisothiazole hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in commercially available this compound?

A1: A frequent impurity noted in commercial batches of this compound is ammonium chloride (NH₄Cl), which can be present at levels of up to 10%. This impurity is a byproduct from the synthesis process. It is crucial to be aware of this impurity as it can affect the accuracy of molar calculations for subsequent reactions and may interfere with certain reaction conditions.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] This compound is a solid powder and should be handled with standard personal protective equipment, including eye shields and gloves.

Q3: What are the primary applications of this compound in research and development?

A3: this compound serves as a key building block in the synthesis of various pharmaceutical compounds. It is a precursor for the development of inhibitors for enzymes such as MMP12 and Aurora kinases, as well as for the synthesis of N-Heterocyclic indolyl glyoxylamides with potential anticancer properties.[1]

Troubleshooting Guide: Synthesis of this compound

The synthesis of this compound typically involves the oxidative cyclization of β-iminothiobutyramide. Below are common issues and their respective solutions.

Issue 1: Low Product Yield

Low yields can be attributed to several factors, from reagent quality to reaction conditions.

Potential Cause Troubleshooting Steps
Poor quality of β-iminothiobutyramide Ensure the starting material is pure and dry. Impurities can interfere with the cyclization reaction.
Inefficient Oxidizing Agent The choice of oxidizing agent (e.g., chloramine, potassium persulfate, hydrogen peroxide) can impact the yield.[2] If using a homemade chloramine solution, ensure it is freshly prepared for optimal reactivity.
Suboptimal Reaction Temperature The reaction is often exothermic. It is critical to maintain the recommended temperature range (e.g., not exceeding 40°C when using hydrogen peroxide in acidic medium) to prevent side reactions and decomposition.[2]
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). If the reaction stalls, a small additional portion of the oxidizing agent might be necessary.
Product Loss During Workup 5-Amino-3-methylisothiazole is an oil in its free base form and can be somewhat water-soluble.[2] Ensure thorough extraction with a suitable organic solvent (e.g., ether) from the basified aqueous solution. Multiple extractions are recommended.
Issue 2: Product is a Dark Oil or Discolored Solid

The formation of colored impurities is a common issue in this synthesis.

Potential Cause Troubleshooting Steps
Side Reactions During Oxidation Over-oxidation or side reactions can lead to colored byproducts. Ensure controlled addition of the oxidizing agent and strict temperature control.
Air Oxidation The free base of 5-Amino-3-methylisothiazole can be sensitive to air. Minimize exposure to air during workup and purification.
Residual Impurities The crude product often appears as a yellow solid.[2] Purification through conversion to the hydrochloride salt and recrystallization is essential. A wash of the ether extracts with a ferrous sulfate solution can help remove some impurities.[2]
Ineffective Purification If recrystallization of the hydrochloride salt is challenging, consider a charcoal treatment of the solution before crystallization to remove colored impurities.

Troubleshooting Workflow for Synthesis

start Low Yield or Impure Product check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temperature, Stoichiometry) start->check_conditions optimize_workup Optimize Extraction and Isolation check_reagents->optimize_workup Reagents OK fail Persistent Issues check_reagents->fail Impure Reagents check_conditions->optimize_workup Conditions OK check_conditions->fail Incorrect Conditions purification Refine Purification Method optimize_workup->purification success High Purity Product purification->success Successful purification->fail Unsuccessful start Acylation Reaction Issue no_product Low/No Product start->no_product multiple_products Multiple Products start->multiple_products check_base Check Stoichiometry of Base no_product->check_base check_reagent Check Acylating Agent Reactivity no_product->check_reagent check_purity Analyze Starting Material Purity multiple_products->check_purity check_stoichiometry Verify Acylating Agent Stoichiometry multiple_products->check_stoichiometry solution1 Use Free Base or More Base check_base->solution1 solution2 Use More Reactive Acylating Agent check_reagent->solution2 characterize_byproducts Characterize Side Products check_purity->characterize_byproducts solution3 Purify Starting Material check_purity->solution3 solution4 Adjust Stoichiometry check_stoichiometry->solution4

References

Technical Support Center: Identification of Impurities in 5-Amino-3-methylisothiazole hydrochloride via NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 5-Amino-3-methylisothiazole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts can vary slightly based on the solvent, concentration, and instrument parameters. However, typical values are summarized in the table below.

Q2: I am observing unexpected peaks in the ¹H NMR spectrum of my this compound sample. What could they be?

A2: Unexpected peaks in the NMR spectrum can originate from several sources, including residual solvents, process-related impurities, or degradation products. One commonly reported impurity in commercially available this compound is ammonium chloride (~10%)[1][2]. It is also possible to have residual starting materials or byproducts from the synthesis, such as β-iminothiobutyramide or other isothiazole isomers[3][4][5].

Q3: How can I confirm the presence of ammonium chloride in my sample?

A3: Ammonium chloride (NH₄Cl) often appears as a triplet in the ¹H NMR spectrum in DMSO-d₆, typically observed between δ 7.15 and 7.55 ppm[6]. To confirm, you can try a ¹⁵N-HMQC experiment, which would show a correlation to the nitrogen of the ammonium ion.

Q4: My sample appears to be of low purity, but I only see a few minor peaks. What should I do?

A4: If you suspect the presence of multiple impurities that are not well-resolved in the 1D ¹H NMR spectrum, it is advisable to perform two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC. These experiments can help to elucidate the structures of the impurities by revealing proton-proton and proton-carbon correlations. Quantitative NMR (qNMR) can also be employed to determine the concentration of impurities, even at low levels[7][8][9].

Q5: How can I quantify the impurities in my sample using NMR?

A5: Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance and quantifying impurities[8][9]. This can be achieved by using an internal standard with a known concentration. The concentration of the impurity can then be calculated by comparing the integral of a specific impurity peak to the integral of a known peak from the internal standard[10].

Data Presentation

Table 1: ¹H and ¹³C NMR Spectral Data for this compound and a Common Impurity.

CompoundNucleusChemical Shift (δ) ppmMultiplicitySolvent
This compound¹H~2.32SingletDMSO-d₆
¹H~6.23SingletDMSO-d₆
¹³CData not available in search results
Ammonium Chloride (Impurity)¹H~7.15 - 7.55TripletDMSO-d₆

Note: The chemical shifts are approximate and can be influenced by experimental conditions.

Experimental Protocols

Protocol 1: Standard ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and match the NMR probe for ¹H.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure the spectral width covers the expected range of chemical shifts for both the main compound and potential impurities.

    • Use a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for accurate integration in quantitative analysis.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).

    • Integrate all peaks.

Protocol 2: 2D NMR (COSY, HSQC, HMBC) for Structural Elucidation
  • Sample Preparation: Prepare a slightly more concentrated sample (15-20 mg in 0.6 mL of solvent) to enhance the signal of minor components.

  • Data Acquisition:

    • COSY (Correlation Spectroscopy): Use a standard COSY pulse sequence to identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Use a standard HSQC pulse sequence to identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Use a standard HMBC pulse sequence to identify long-range (2-3 bond) proton-carbon correlations.

  • Data Processing and Analysis: Process the 2D data using the appropriate software. Analyze the cross-peaks in each spectrum to build up the chemical structures of the impurities.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Interpretation cluster_decision Decision sample_prep Dissolve sample in deuterated solvent one_d_nmr Acquire 1D ¹H NMR sample_prep->one_d_nmr process_1d Process & Analyze 1D Spectrum one_d_nmr->process_1d two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) process_2d Process & Analyze 2D Spectra two_d_nmr->process_2d decision Impurities Identified? process_1d->decision identify Identify Impurities process_2d->identify quantify Quantify Impurities (qNMR) identify->quantify decision->two_d_nmr No decision->identify Yes

Caption: Experimental workflow for impurity identification via NMR.

troubleshooting_guide cluster_problem Problem cluster_investigation Investigation cluster_solution Solution problem Unexpected peaks in ¹H NMR spectrum check_solvent Check for residual solvent peaks problem->check_solvent check_known_impurities Compare with known impurity data (e.g., NH₄Cl) problem->check_known_impurities solvent_identified Impurity is a residual solvent check_solvent->solvent_identified perform_2d_nmr Perform 2D NMR (COSY, HSQC, HMBC) check_known_impurities->perform_2d_nmr No match impurity_identified Impurity structure elucidated check_known_impurities->impurity_identified Match found perform_2d_nmr->impurity_identified unknown_impurity Further investigation required (e.g., LC-MS) perform_2d_nmr->unknown_impurity Structure not resolved

Caption: Troubleshooting guide for unexpected NMR signals.

References

Technical Support Center: Purification of 5-Amino-3-methylisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Amino-3-methylisothiazole hydrochloride and facing challenges with ammonium chloride impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Product is clumpy and difficult to handle. Presence of hygroscopic ammonium chloride impurity.Proceed with the recommended purification protocols to remove ammonium chloride. Store the crude material in a desiccator.
Low yield after purification by washing/slurrying. The chosen solvent has some solubility for this compound.- Ensure the solvent is completely non-polar (e.g., diethyl ether, dichloromethane).- Perform the washing/slurrying at a lower temperature to minimize product loss.- Reduce the volume of solvent used for washing.
Ammonium chloride is still present after washing. - Insufficient washing.- Inappropriate solvent selection.- Increase the number of washes or the volume of the solvent.- Switch to a solvent in which ammonium chloride has even lower solubility (see solubility table below).- Ensure thorough mixing during the washing/slurrying process.
Product degradation during purification. The free base of 5-Amino-3-methylisothiazole may be unstable under strongly basic conditions or prolonged exposure to certain solvents.- When performing the free base extraction, use a mild base and minimize the time the product is in the basic solution.- Use high-purity solvents and perform the purification under an inert atmosphere if the compound is sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is ammonium chloride a common impurity in this compound?

A1: Ammonium chloride is often a byproduct in the synthesis of amine hydrochlorides, including this compound. For instance, it can be formed during the final salt formation step with hydrochloric acid and ammonia, or if ammonia is used in an earlier reaction step.

Q2: What is the most straightforward method to remove ammonium chloride?

A2: The most direct method is to wash or slurry the crude this compound with a solvent in which it is sparingly soluble, while ammonium chloride is insoluble. Anhydrous isopropanol or acetone can be effective for this purpose.

Q3: Can I use recrystallization to purify this compound from ammonium chloride?

A3: Recrystallization can be an effective method. The key is to find a solvent or solvent system in which this compound has good solubility at elevated temperatures and poor solubility at lower temperatures, while ammonium chloride remains largely insoluble. A mixed solvent system, such as ethanol/diethyl ether, might be suitable.

Q4: Is it possible to remove ammonium chloride by converting the hydrochloride salt to the free base?

A4: Yes, this is a viable and often effective method. By dissolving the crude hydrochloride salt in water and adding a base (e.g., sodium bicarbonate or dilute sodium hydroxide), the free base of 5-Amino-3-methylisothiazole is generated. This free base can then be extracted into an organic solvent like diethyl ether, leaving the water-soluble ammonium chloride behind in the aqueous layer. The pure hydrochloride salt can then be recovered by treating the organic extract with hydrochloric acid. A patent for the synthesis of 5-amino-3-methylisothiazole describes a similar process where the hydrochloride salt is dissolved in water, made alkaline, and the free base is extracted with ether[1].

Q5: How can I confirm that the ammonium chloride has been removed?

A5: The purity of the final product can be assessed using various analytical techniques. Proton NMR (¹H NMR) spectroscopy is a common method; the characteristic signals for ammonium ions can be monitored. Elemental analysis can also be used to check for the nitrogen content, which would be artificially high if ammonium chloride is present.

Data Presentation

The selection of an appropriate solvent is critical for the successful removal of ammonium chloride. The following table summarizes the solubility of ammonium chloride and provides qualitative solubility information for this compound based on available data.

Solvent Ammonium Chloride Solubility This compound (Qualitative Solubility) Recommendation for Separation
Water Highly soluble[2][3][4]SolubleNot suitable for direct recrystallization or washing.
Methanol Soluble[2][5]Likely solublePoor choice for separation by washing.
Ethanol Soluble (6 g/L at 19 °C)[5][6]Likely soluble to sparingly solubleMay be used for recrystallization; less ideal for washing.
Isopropanol Sparingly solubleLikely sparingly solubleGood candidate for washing/slurrying.
Acetone Slightly soluble[2][5]Likely sparingly solubleGood candidate for washing/slurrying.
Ethyl Acetate Insoluble[2][5]Likely insolubleExcellent candidate for washing/slurrying.
Diethyl Ether Insoluble[5]Likely insolubleExcellent candidate for washing/slurrying.
Dichloromethane InsolubleSparingly soluble to insolubleExcellent candidate for washing/slurrying.

Experimental Protocols

Method 1: Purification by Solvent Washing/Slurrying

This protocol is based on the differential solubility of this compound and ammonium chloride in an organic solvent.

Materials:

  • Crude this compound (containing ammonium chloride)

  • Anhydrous isopropanol (or ethyl acetate/diethyl ether)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Place the crude this compound in a beaker with a stir bar.

  • Add a sufficient volume of anhydrous isopropanol to create a stirrable slurry (approximately 5-10 mL of solvent per gram of crude material).

  • Stir the slurry vigorously at room temperature for 30-60 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold, fresh anhydrous isopropanol.

  • Dry the purified product under vacuum to a constant weight.

Method 2: Purification via Free Base Formation and Extraction

This protocol involves converting the hydrochloride salt to its free base, which is then extracted and converted back to the pure hydrochloride salt.

Materials:

  • Crude this compound

  • Deionized water

  • Saturated sodium bicarbonate solution (or dilute NaOH)

  • Diethyl ether (or ethyl acetate)

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (e.g., 2M in diethyl ether)

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a minimal amount of deionized water.

  • Carefully add a saturated solution of sodium bicarbonate with stirring until the aqueous solution is basic (test with pH paper).

  • Transfer the solution to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • To the dried ether solution, slowly add a solution of hydrochloric acid in diethyl ether with stirring until precipitation of the hydrochloride salt is complete.

  • Collect the purified this compound by vacuum filtration, wash with a small amount of fresh diethyl ether, and dry under vacuum.

Mandatory Visualization

PurificationWorkflow cluster_start Starting Material cluster_method1 Method 1: Solvent Washing cluster_method2 Method 2: Free Base Extraction Crude Product Crude 5-Amino-3-methylisothiazole HCl (with NH4Cl impurity) Slurry Slurry in Isopropanol/Ethyl Acetate Crude Product->Slurry Choose Method 1 Dissolve Dissolve in Water Crude Product->Dissolve Choose Method 2 Filter1 Vacuum Filtration Slurry->Filter1 PureProduct1 Pure 5-Amino-3-methylisothiazole HCl Filter1->PureProduct1 Impurity1 NH4Cl in Filtrate Filter1->Impurity1 Basify Add Base (e.g., NaHCO3) Dissolve->Basify Extract Extract with Diethyl Ether Basify->Extract OrganicLayer Organic Layer (Free Base) Extract->OrganicLayer AqueousLayer Aqueous Layer (NH4Cl) Extract->AqueousLayer AddHCl Add HCl in Ether OrganicLayer->AddHCl PureProduct2 Pure 5-Amino-3-methylisothiazole HCl AddHCl->PureProduct2

Caption: Workflow for the purification of this compound.

TroubleshootingLogic Start Impure Product: 5-Amino-3-methylisothiazole HCl + NH4Cl ChooseMethod Select Purification Method Start->ChooseMethod Method1 Method 1: Solvent Wash ChooseMethod->Method1 Method2 Method 2: Free Base Extraction ChooseMethod->Method2 CheckPurity Assess Purity (e.g., NMR) Method1->CheckPurity Troubleshoot1 Troubleshoot Method 1: - Increase wash volume/time - Change solvent Method1->Troubleshoot1 Method2->CheckPurity Troubleshoot2 Troubleshoot Method 2: - Ensure complete basification - Increase number of extractions Method2->Troubleshoot2 Pure Pure Product CheckPurity->Pure Yes NotPure Impurity Remains CheckPurity->NotPure No NotPure->Method1 If Method 1 was used NotPure->Method2 If Method 2 was used

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Recrystallization of 5-Amino-3-methylisothiazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 5-Amino-3-methylisothiazole hydrochloride, a crucial purification step for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you might face.

Issue Potential Cause Recommended Solution
No crystal formation upon cooling The solution is not saturated (too much solvent was added).- Boil off some of the solvent to increase the concentration of the solute. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.
"Oiling out" instead of crystallization The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Reheat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, then cool slowly. - Try a different solvent system with a lower boiling point.
Low recovery of purified crystals - Too much solvent was used. - The crystals were washed with a solvent that was not cold enough. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the rinsing solvent is ice-cold. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Colored impurities in the final crystals Colored impurities were not effectively removed.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add too much as it can also adsorb the desired compound.
Crystals are very fine or powdery The solution cooled too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For heterocyclic compounds like this compound, common solvents to consider are:

  • Alcohols: Methanol, Ethanol, or 2-Propanol. For hydrochloride salts, 2-propanol is often a good choice.

  • Mixed Solvent Systems: Ethanol/water mixtures can be effective. The ratio can be adjusted to achieve the desired solubility characteristics.

  • Polar Aprotic Solvents: Acetone might be a suitable option, potentially in a mixture with a non-polar solvent like hexane.

It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of crude material.

Q2: How much solvent should I use for the recrystallization?

The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound. Adding an excess of solvent will result in a lower yield of recovered crystals.

Q3: My compound is a hydrochloride salt. Are there any special considerations?

Yes, hydrochloride salts are generally more polar than their freebase counterparts. This often means that more polar solvents will be required for dissolution. It is also important to avoid strongly basic conditions during the workup, as this could convert the salt back to the freebase, altering its solubility.

Q4: Can I use a single solvent for recrystallization?

A single solvent is ideal if one can be found that meets the criteria of high solubility when hot and low solubility when cold. However, for many compounds, a mixed solvent system (a "good" solvent in which the compound is very soluble and a "poor" in which it is much less soluble) provides more flexibility in achieving the optimal conditions for crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., 2-propanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (good solvent, e.g., ethanol) and one in which it is poorly soluble (poor solvent, e.g., water or diethyl ether).

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol, using the cold solvent mixture for washing.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_product Final Product start Crude 5-Amino-3-methylisothiazole hydrochloride select_solvent Select Solvent(s) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve decolorize Decolorize (Optional) with Activated Charcoal dissolve->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool Slow Cooling hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystals dry->end Troubleshooting_Recrystallization start Start Recrystallization dissolved Is the solid fully dissolved in hot solvent? start->dissolved add_more_solvent Add more hot solvent dissolved->add_more_solvent No cool_solution Cool the solution dissolved->cool_solution Yes add_more_solvent->dissolved crystals_form Do crystals form? cool_solution->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out No collect_crystals Collect Crystals crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume oiling_out->induce_crystallization No reheat_add_solvent Reheat and add a small amount of a 'good' co-solvent oiling_out->reheat_add_solvent Yes induce_crystallization->crystals_form reheat_add_solvent->cool_solution

Stability issues of 5-Amino-3-methylisothiazole hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 5-Amino-3-methylisothiazole hydrochloride in solution. The following information is based on general principles of chemical stability and best practices for handling heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: For creating stock solutions, polar organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used for heterocyclic compounds. For aqueous working solutions, the solubility and stability should be evaluated at the desired pH. Given the hydrochloride salt form, it is expected to have some solubility in aqueous solutions. However, the stability in aqueous media can be pH-dependent.

Q2: How does pH influence the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is likely to be significantly influenced by pH. The isothiazole ring, while relatively stable, can be susceptible to cleavage under strongly basic conditions. The exocyclic amino group may also be prone to hydrolysis at extreme pH values. It is crucial to perform preliminary stability studies at your intended experimental pH.[1]

Q3: Is this compound sensitive to light?

A3: Many chemical compounds, particularly those with heterocyclic rings, can be sensitive to light (photosensitive).[2] To mitigate the risk of photodegradation, it is a standard best practice to protect solutions of this compound from light. This can be achieved by using amber-colored vials or by wrapping the containers in aluminum foil.[1][2]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For short-term storage (days to weeks), refrigerating solutions at 2-8°C is generally recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. Safety Data Sheets suggest the solid compound is air-sensitive and should be stored under an inert gas. This implies that de-gassed solvents and storage under an inert atmosphere (e.g., nitrogen or argon) may improve the stability of solutions.

Q5: What are the visual indicators of degradation of this compound in solution?

A5: Visual signs of degradation can include a change in the color of the solution, the formation of a precipitate, or the appearance of cloudiness. However, it is important to note that significant degradation can occur without any visible changes. Therefore, the use of analytical techniques like High-Performance Liquid Chromatography (HPLC) is essential to accurately assess the stability and purity of the compound in solution.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation in Aqueous Buffer Low solubility at the target pH.1. Adjust the pH of the buffer. The amino group may enhance solubility in slightly acidic conditions. 2. Incorporate a small percentage of a compatible co-solvent (e.g., DMSO, ethanol). 3. Gently warm the solution to aid dissolution, but be mindful of potential temperature-induced degradation.
Loss of Biological Activity in an Assay Degradation of the compound in the assay medium.1. Confirm the purity and concentration of your stock and working solutions using an appropriate analytical method (e.g., HPLC-UV). 2. Conduct a forced degradation study to assess the compound's stability under your specific assay conditions (pH, temperature, light exposure).[3][4] 3. Prepare fresh solutions immediately before each experiment.
Inconsistent Experimental Results Instability of the compound during storage or handling.1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Protect solutions from light at all times. 3. Consider preparing fresh solutions for each set of experiments. 4. If air sensitivity is a concern, use de-gassed solvents and store solutions under an inert gas.
Appearance of New Peaks in HPLC Analysis Chemical degradation of the compound.1. Identify the conditions leading to the appearance of new peaks (e.g., prolonged storage, exposure to light, extreme pH). 2. Characterize the degradation products if necessary for your research. 3. Optimize storage and handling conditions to minimize degradation.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified period (e.g., 30 minutes).[5]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a specified period (e.g., 30 minutes).[5]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for a specified period.[5][6]

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60-80°C).[5]

  • Photodegradation: Expose the stock solution to a light source compliant with ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.

3. Sample Analysis:

  • At various time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products. The goal is to achieve 5-20% degradation.[6]

Data Presentation

Table 1: Example of Forced Degradation Data

Stress Condition Time (hours) Initial Purity (%) Purity after Stress (%) Degradation (%) Number of Degradants
0.1 N HCl (60°C)299.895.24.61
0.1 N NaOH (60°C)299.888.511.32
3% H₂O₂ (RT)2499.892.17.71
Heat (80°C)4899.898.51.30
Light (ICH)-99.897.02.81

Table 2: Example of Solution Stability Data (at different temperatures)

Solvent Storage Temperature Time (days) Initial Concentration (µg/mL) Concentration after Storage (µg/mL) Recovery (%)
DMSO-20°C30100099599.5
DMSO4°C7100098298.2
Aqueous Buffer (pH 7.4)4°C710091.591.5
Aqueous Buffer (pH 7.4)25°C110085.385.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (ICH Light) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data troubleshooting_logic start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution check_storage How was the solution stored? check_solution->check_storage Yes prepare_fresh Prepare fresh solution for each experiment check_solution->prepare_fresh No aliquot Aliquot stock and store at -20°C or below check_storage->aliquot Improperly protect_light Protect from light using amber vials check_storage->protect_light Improperly inert_gas Consider using de-gassed solvents and inert gas check_storage->inert_gas Improperly re_evaluate Re-evaluate results prepare_fresh->re_evaluate aliquot->re_evaluate protect_light->re_evaluate inert_gas->re_evaluate

References

Technical Support Center: Synthesis of 5-Amino-3-methylisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Amino-3-methylisothiazole hydrochloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing 5-amino-3-methylisothiazole is through the oxidative cyclization of a β-iminothiobutyramide precursor.[1] This process involves treating the thioamide with an oxidizing agent such as hydrogen peroxide, chloramine, or potassium persulfate, which facilitates the ring-closure to form the isothiazole ring.[1][2] The final step involves treatment with dry hydrogen chloride gas to precipitate the desired hydrochloride salt.[1]

Q2: My final product has a yellowish tint. Is this normal?

A2: The crude product of this compound is often described as a yellow solid.[1] However, a significant color may indicate the presence of impurities. Purification through recrystallization or conversion to the free base followed by extraction and re-precipitation as the hydrochloride salt can yield a purer, less colored product.

Q3: What are the typical impurities found in the final product?

A3: A common impurity noted in commercial batches is ammonium chloride (NH₄Cl), which can be present at levels around 10%.[3][4] Residual water (up to 5%) is also a potential impurity.[3] Other impurities may arise from unreacted starting materials or side reactions during the synthesis.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Standard personal protective equipment (PPE), including eye shields, gloves, and a dust mask (type N95 or equivalent), should be worn.[3] The reaction should be performed in a well-ventilated fume hood. Care should be taken when handling oxidizing agents and dry hydrogen chloride gas. The final product is a combustible solid.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: The reaction time or temperature may be insufficient for complete conversion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or moderately increasing the temperature, but be cautious of promoting side reactions.
Side reactions: Over-oxidation or decomposition of the starting material or product can occur.Maintain strict temperature control, especially during the addition of the oxidizing agent.[1] Ensure reagents are added slowly and portion-wise to manage the reaction exotherm.
Loss during workup: The product may be lost during extraction or precipitation steps.Ensure the pH is appropriately adjusted during extraction to maximize the partitioning of the free base into the organic layer. When precipitating the hydrochloride salt, ensure the solvent is completely dry to prevent dissolution.
Poor Purity / Multiple Spots on TLC Formation of byproducts: The choice of oxidizing agent or reaction conditions can lead to the formation of various impurities.Experiment with different oxidizing agents (e.g., hydrogen peroxide vs. potassium persulfate) as outlined in synthesis literature.[1] Optimize the reaction temperature; cooling the reaction mixture (e.g., 12-18°C) can help minimize impurity formation.[1]
Ineffective purification: The chosen purification method may not be suitable for removing specific impurities.For crude product, perform a purification sequence: dissolve the hydrochloride salt in water, make the solution alkaline to liberate the free base, extract the base with an organic solvent (like ether), dry the extract, and re-precipitate the hydrochloride salt with dry HCl gas.[1]
Difficulty Precipitating the Hydrochloride Salt Presence of water in the solvent: Water will prevent the precipitation of the hydrochloride salt, keeping it in solution.Ensure the extraction solvent (e.g., ether) is thoroughly dried over a suitable drying agent (e.g., magnesium sulfate or sodium sulfate) before introducing hydrogen chloride gas.[1]
Insufficient HCl: Not enough hydrogen chloride gas has been added to fully convert the amine to its salt.Continue to bubble dry HCl gas through the solution until precipitation is complete. Monitor the pH of the solution.

Visualizing Reaction and Troubleshooting Pathways

SynthesisPathway cluster_start Starting Material cluster_reaction Core Reaction cluster_product Product Formation SM β-iminothiobutyramide Cyclization Oxidative Cyclization SM->Cyclization Ox Oxidizing Agent (e.g., H₂O₂, K₂S₂O₈) Ox->Cyclization Base 5-Amino-3-methylisothiazole (Free Base) Cyclization->Base FinalProduct 5-Amino-3-methylisothiazole Hydrochloride Base->FinalProduct Precipitation HCl_gas Dry HCl Gas HCl_gas->FinalProduct

SideReactions cluster_side Potential Side Reactions Main Main Reaction Pathway Product Desired Product Main->Product OverOx Over-oxidation/ Decomposition Main->OverOx Excess Oxidant/ High Temp. Dimer Dimerization Main->Dimer High Concentration Isomer Isomeric Impurities Main->Isomer Sub-optimal Conditions

TroubleshootingFlow cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting Start Start Analysis Problem Low Yield or Purity? Start->Problem CheckTemp Check Temperature Control Problem->CheckTemp Yes (Yield) CheckReagents Analyze Reagent Purity Problem->CheckReagents Yes (Purity) End Synthesis Optimized Problem->End No CheckTime Verify Reaction Time CheckWorkup Review Workup/Extraction CheckWorkup->End OptimizeOxidant Optimize Oxidant Addition Purify Perform Recrystallization or Base/Acid Workup Purify->End

Key Experimental Protocol

This protocol is adapted from the synthesis described in U.S. Patent 2,871,243.[1]

Objective: To synthesize this compound from β-iminothiobutyramide.

Materials:

  • β-iminothiobutyramide

  • Hydrogen peroxide (30% w/v)

  • Hydrochloric acid (2 N)

  • Sodium hydroxide solution (50% aqueous)

  • Ether (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Dry hydrogen chloride gas

  • Ice

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer, prepare an ice-cooled solution of 30% hydrogen peroxide (7 cc, ~0.06 mol) in 2 N hydrochloric acid (10 cc, 0.02 mol).

  • Reagent Addition: While stirring vigorously and maintaining the temperature below 40°C, slowly add powdered β-iminothiobutyramide (2.32 g, 0.02 mol) in portions.

  • Initial Workup: Once the addition is complete, filter the resulting solution.

  • Basification and Extraction: Make the filtrate alkaline with a 50% sodium hydroxide solution. Extract the aqueous layer multiple times with ether (e.g., 7 x 25 cc).

  • Drying: Combine the ether extracts and dry them over anhydrous magnesium sulfate.

  • Precipitation: Filter off the drying agent. Bubble dry hydrogen chloride gas through the dried ether solution. The product, this compound, will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold, dry ether, and dry under vacuum.

References

Technical Support Center: HPLC Method Development for 5-Amino-3-methylisothiazole Hydrochloride Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting HPLC methods for monitoring reactions involving 5-Amino-3-methylisothiazole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

Q2: What would be a good starting point for an HPLC method for this compound?

A2: Based on methods for structurally similar aminothiazole compounds, a reverse-phase HPLC method is a suitable starting point[3]. A C18 column is a good initial choice. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. Given the basic nature of the analyte, a slightly acidic to neutral pH (e.g., pH 3-7) is recommended to ensure the analyte is in its protonated form, which generally leads to better retention and peak shape on a C18 column.

Q3: How can I identify potential impurities and byproducts in my reaction mixture?

A3: A forced degradation study is a systematic way to identify potential degradation products[4][5]. This involves subjecting a solution of this compound to stress conditions such as acid, base, oxidation, heat, and light. Analysis of the stressed samples by HPLC will help in identifying the degradation products and ensuring the analytical method can separate them from the main compound. Additionally, reviewing the synthetic route can provide insights into potential starting materials, intermediates, and byproducts that may be present[6].

Q4: My peak shape for this compound is poor (e.g., tailing or fronting). What should I do?

A4: Poor peak shape is a common issue in HPLC. For a basic compound like this compound, peak tailing can often be attributed to secondary interactions with residual silanols on the silica-based column packing. To address this, you can:

  • Adjust the mobile phase pH: Lowering the pH (e.g., to around 3) will ensure the analyte is fully protonated and may reduce interactions with silanols.

  • Use a base-deactivated column: These columns are specifically designed to minimize secondary interactions with basic compounds.

  • Add a competing base: Including a small amount of a competing base, like triethylamine, in the mobile phase can help to saturate the active sites on the stationary phase.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound reactions.

Problem Potential Cause Solution
No or Low Signal Sample degradation; Incorrect wavelength selection; Detector malfunction.Prepare a fresh sample and standard; Determine the UV absorption maximum of this compound; Check detector lamp and settings.
Peak Tailing Secondary interactions with the stationary phase; Column overload; Dead volume in the system.Adjust mobile phase pH lower; Use a base-deactivated column; Reduce sample concentration; Check and minimize tubing lengths and connections.
Peak Fronting Column overload; Sample solvent stronger than the mobile phase.Dilute the sample; Dissolve the sample in the mobile phase or a weaker solvent.
Ghost Peaks Contamination in the mobile phase or injector; Carryover from a previous injection.Use high-purity solvents and freshly prepared mobile phase; Implement a needle wash step in the injection sequence; Inject a blank solvent to check for carryover.
Shifting Retention Times Inconsistent mobile phase composition; Fluctuating column temperature; Column degradation.Prepare mobile phase accurately and degas thoroughly; Use a column oven to maintain a constant temperature; Replace the column if it has deteriorated.
Baseline Noise or Drift Air bubbles in the detector; Contaminated mobile phase; Detector lamp aging.Degas the mobile phase; Use fresh, high-purity solvents; Replace the detector lamp if necessary.
Poor Resolution Between Peaks Inadequate separation power of the method.Optimize the mobile phase composition (e.g., change the organic modifier ratio or pH); Try a different column with a different selectivity; Consider a gradient elution method.

Experimental Protocols

Proposed HPLC Method for Reaction Monitoring

This method serves as a starting point and may require optimization for specific reaction mixtures.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength To be determined by UV scan (start with ~254 nm)
Injection Volume 10 µL

Sample Preparation: Dilute the reaction mixture with the initial mobile phase composition (95:5 Mobile Phase A:B) to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

To develop a stability-indicating method, perform a forced degradation study as follows:

  • Acid Degradation: Dissolve 1 mg/mL of this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Degradation: Dissolve 1 mg/mL of this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 1 mg/mL of this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the drug substance (1 mg/mL in a suitable solvent) to UV light (254 nm) and visible light for a defined period.

Analyze all samples using the proposed HPLC method to check for the separation of the parent compound from any degradation products.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Define_Analyte_Properties Define Analyte Properties (Structure, pKa, Solubility) Select_Column Select Column (e.g., C18) Define_Analyte_Properties->Select_Column Select_Mobile_Phase Select Mobile Phase (Aqueous & Organic) Select_Column->Select_Mobile_Phase Optimize_Conditions Optimize Conditions (pH, Gradient, Flow Rate) Select_Mobile_Phase->Optimize_Conditions Forced_Degradation Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Optimize_Conditions->Forced_Degradation Specificity Assess Specificity (Resolution of all peaks) Forced_Degradation->Specificity Linearity_Range Determine Linearity & Range Specificity->Linearity_Range Accuracy_Precision Evaluate Accuracy & Precision Linearity_Range->Accuracy_Precision Reaction_Monitoring Apply to Reaction Monitoring Accuracy_Precision->Reaction_Monitoring

Caption: Workflow for HPLC Method Development and Validation.

HPLC_Troubleshooting_Logic Problem HPLC Problem Observed Peak_Shape Poor Peak Shape? Problem->Peak_Shape Retention_Time Retention Time Shift? Problem->Retention_Time Baseline_Issue Baseline Noise/Drift? Problem->Baseline_Issue Resolution_Issue Poor Resolution? Problem->Resolution_Issue Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Drifting Drifting Retention_Time->Drifting Yes Constant_Shift Constant Shift Retention_Time->Constant_Shift Yes Noise Noise Baseline_Issue->Noise Yes Solution_Optimize Optimize Method Resolution_Issue->Solution_Optimize Yes Solution_pH Adjust pH / Use B-D Column Tailing->Solution_pH Solution_Overload Dilute Sample Fronting->Solution_Overload Solution_Temp Check Column Temp Drifting->Solution_Temp Solution_MP Check Mobile Phase Prep Constant_Shift->Solution_MP Solution_Degas Degas Mobile Phase Noise->Solution_Degas

Caption: Logical Flow for Troubleshooting Common HPLC Issues.

References

Technical Support Center: Crystallization of 5-Amino-3-methylisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 5-Amino-3-methylisothiazole hydrochloride. The information provided is based on established principles of small molecule crystallization, tailored to address common issues with heterocyclic amine hydrochlorides.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successfully crystallizing this compound?

A1: The most critical factors are the choice of solvent, control of supersaturation, and cooling rate. As a hydrochloride salt, its solubility is highly dependent on the polarity and hydrogen bonding capability of the solvent. An ideal solvent should fully dissolve the compound at an elevated temperature but exhibit low solubility at cooler temperatures to ensure a good yield.[1]

Q2: My compound is not crystallizing from any solvent I've tried. What should I do?

A2: If no crystals form, your solution may be undersaturated or nucleation is inhibited.[2] Consider the following steps to induce crystallization:

  • Scratch the inner surface of the flask with a glass rod to create nucleation sites.[2]

  • Add a seed crystal , if available, to provide a template for crystal growth.[2]

  • Increase concentration by slowly evaporating the solvent.[3]

  • Utilize an anti-solvent. Slowly add a solvent in which the compound is insoluble to a solution of the compound in a good solvent.

  • Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to further decrease solubility.[2]

Q3: What does it mean if my compound "oils out," and how can I prevent it?

A3: "Oiling out" is when a compound separates from the solution as a liquid phase instead of a solid crystal.[4][5] This is common for amine salts and often occurs when the solution is cooled too quickly or is highly supersaturated, or when the melting point of the compound is lower than the solution's temperature.[4][5] To prevent this:

  • Reduce the degree of supersaturation. Before cooling, add a small amount of additional solvent to the heated solution.[7]

  • Change the solvent system. Experiment with different solvents or solvent/anti-solvent mixtures.[7] A solvent that is a poorer solvent for the compound might be a better choice.

Q4: Can polymorphism be an issue for this compound?

A4: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a potential issue for many organic molecules, including isothiazole derivatives.[8] Different polymorphs can have different physical properties, such as solubility and stability. Screening for polymorphism is a critical step in drug development and can be influenced by solvent choice, cooling rate, and temperature.[9]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the crystallization of this compound.

Problem EncounteredPotential CausesRecommended Solutions
No Crystals Form 1. Solution is not supersaturated. 2. Nucleation is inhibited. 3. Compound is highly soluble in the chosen solvent at all temperatures.1. Concentrate the solution by slow evaporation.[3] 2. Scratch the inside of the flask or add a seed crystal.[2] 3. Try a different solvent or an anti-solvent addition method.
"Oiling Out" 1. Cooling rate is too fast.[5] 2. Solution is excessively supersaturated.[4] 3. High concentration of impurities lowering the melting point.[5] 4. Inappropriate solvent choice.1. Decrease the cooling rate (e.g., 0.1-1.0°C/minute).[6] 2. Reheat the solution, add more solvent, and cool slowly.[5] 3. Purify the material further before crystallization. 4. Select a solvent where the compound is less soluble.[10]
Poor Crystal Quality (e.g., small needles, aggregates)1. Nucleation rate is too high relative to the growth rate. 2. Rapid cooling or evaporation.[2] 3. Presence of impurities.1. Reduce supersaturation (use slightly more solvent or a slower cooling rate). 2. Allow the solvent to evaporate more slowly (e.g., by covering the vial).[3] 3. Ensure the starting material has high purity.[3]
Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[5] 2. Premature filtration before crystallization was complete.1. Concentrate the mother liquor to recover more material.[5] 2. Ensure the solution is cooled sufficiently and for an adequate amount of time before filtering.

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To identify suitable solvents for crystallization.

Methodology:

  • Place approximately 10-20 mg of this compound into several vials.

  • To each vial, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate) in 0.1 mL increments at room temperature, vortexing after each addition.

  • Record the solubility at room temperature. A compound is considered soluble if it dissolves in <1 mL, sparingly soluble in 1-5 mL, and insoluble if it does not dissolve in >5 mL.

  • For solvents where the compound is sparingly soluble or insoluble at room temperature, heat the vial to the solvent's boiling point and observe solubility.

  • Allow any solutions that formed at high temperatures to cool slowly to room temperature and then in an ice bath.

  • Observe the quality and quantity of crystals formed. An ideal solvent will show high solubility at elevated temperatures and low solubility at low temperatures.

Protocol 2: Controlled Cooling Crystallization

Objective: To obtain high-quality crystals by controlling the rate of cooling.

Methodology:

  • Dissolve the compound in a minimal amount of a suitable hot solvent (identified from solubility screening) to create a saturated solution.

  • Filter the hot solution to remove any insoluble impurities.

  • Place the solution in a programmable cooling bath or a well-insulated container.

  • Once the target temperature (e.g., 5°C) is reached, hold for several hours to maximize crystal growth.

  • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Metastable Zone Width (MSZW) Determination

Objective: To determine the region of supersaturation where the solution can exist without spontaneous nucleation. This is crucial for designing a robust crystallization process.

Methodology:

  • Prepare a solution of known concentration.

  • Place the solution in a crystallizer equipped with a turbidity probe or a particle size analyzer (like Lasentec FBRM) and a temperature probe.[11][12]

  • Heat the solution until it is clear (fully dissolved).

  • Cool the solution at a constant, linear rate (e.g., 0.5°C/min).[13]

  • Record the temperature at which nucleation is first detected (the "cloud point"). This is the metastable limit temperature.[13]

  • The MSZW is the difference between the saturation temperature and the cloud point temperature.

  • Repeat this process at different cooling rates and concentrations to map the MSZW.[11]

Data Presentation

Table 1: Illustrative Solubility Data for this compound
SolventSolubility at 20°C (mg/mL)Solubility at 70°C (mg/mL)Crystal Quality upon Cooling
Water> 200> 500Small needles, fast precipitation
Ethanol~50> 300Good, well-formed prisms
Isopropanol~15~150Very good, large single crystals
Acetonitrile< 5~50Small, irregular plates
Ethyl Acetate< 1< 5Microcrystalline powder
Acetone< 2~20Oiled out

Note: These are representative data based on typical hydrochloride salts and should be confirmed experimentally.

Visualizations

Crystallization Troubleshooting Workflow

G start Crystallization Experiment outcome Observe Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal No oil_out Oiling Out outcome->oil_out Oil poor_qual Poor Quality Crystals outcome->poor_qual Poor success Good Crystals outcome->success Yes sol_no_xtal 1. Increase Concentration 2. Add Seed Crystal 3. Scratch Flask 4. Try Anti-Solvent no_xtal->sol_no_xtal sol_oil_out 1. Slow Cooling Rate 2. Reduce Supersaturation 3. Change Solvent oil_out->sol_oil_out sol_poor_qual 1. Decrease Supersaturation 2. Slower Cooling/Evaporation 3. Purify Material poor_qual->sol_poor_qual

Caption: A troubleshooting workflow for common crystallization challenges.

Parameter Optimization Logic

G cluster_params Input Parameters cluster_attrs Crystal Attributes Solvent Solvent System Process Crystallization Process Solvent->Process Concentration Concentration (Supersaturation) Concentration->Process Cooling Cooling Profile Cooling->Process Mixing Agitation / Mixing Mixing->Process Yield Yield Purity Purity Size Crystal Size / Habit Polymorph Polymorph Process->Yield Process->Purity Process->Size Process->Polymorph

Caption: Relationship between key process parameters and final crystal attributes.

References

Validation & Comparative

Spectroscopic Scrutiny: Differentiating Isomers of 5-Amino-3-methylisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 5-Amino-3-methylisothiazole hydrochloride and its potential isomers. This guide provides an objective comparison based on available experimental data and theoretical spectroscopic principles.

In the landscape of pharmaceutical development and chemical synthesis, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical and biological properties. This compound is a valuable building block in the synthesis of various therapeutic agents. However, its synthesis can potentially yield other isomers, such as 3-Amino-5-methylisothiazole hydrochloride and 4-Amino-3-methylisothiazole hydrochloride. Distinguishing between these isomers is critical for ensuring the quality, safety, and efficacy of the final product. This guide outlines the spectroscopic techniques and expected data for the unambiguous differentiation of these closely related molecules.

Comparative Spectroscopic Data

Table 1: Comparison of Expected Spectroscopic Data for Aminomethylisothiazole Hydrochloride Isomers

Spectroscopic Technique5-Amino-3-methylisothiazole HCl3-Amino-5-methylisothiazole HCl (Predicted)4-Amino-3-methylisothiazole HCl (Predicted)
¹H NMR - CH₃ signal: Singlet, ~2.4 ppm- CH signal (C4-H): Singlet, ~6.5-7.0 ppm- NH₂ signal: Broad singlet, variable- CH₃ signal: Singlet, ~2.2-2.3 ppm- CH signal (C4-H): Singlet, ~6.0-6.5 ppm- NH₂ signal: Broad singlet, variable- CH₃ signal: Singlet, ~2.3-2.5 ppm- CH signal (C5-H): Singlet, ~8.0-8.5 ppm- NH₂ signal: Broad singlet, variable
¹³C NMR - C3: ~150-155 ppm- C4: ~100-105 ppm- C5: ~170-175 ppm- CH₃: ~15-20 ppm- C3: ~165-170 ppm- C4: ~105-110 ppm- C5: ~155-160 ppm- CH₃: ~10-15 ppm- C3: ~150-155 ppm- C4: ~140-145 ppm- C5: ~120-125 ppm- CH₃: ~12-18 ppm
FTIR (cm⁻¹) - N-H stretch: 3100-3400 (broad)- C-H stretch (aromatic): ~3000-3100- C=N stretch: ~1620-1650- C=C stretch: ~1550-1580- Ring vibrations: 1300-1500- N-H stretch: 3100-3400 (broad)- C-H stretch (aromatic): ~3000-3100- C=N stretch: ~1630-1660- C=C stretch: ~1560-1590- Ring vibrations: 1300-1500- N-H stretch: 3100-3400 (broad)- C-H stretch (aromatic): ~3000-3100- C=N stretch: ~1610-1640- C=C stretch: ~1540-1570- Ring vibrations: 1300-1500
Mass Spec. (m/z) - [M+H]⁺: 115.03- Key Fragments: Loss of CH₃, HCN, NH₃- [M+H]⁺: 115.03- Key Fragments: Loss of CH₃, HCN, NH₃- [M+H]⁺: 115.03- Key Fragments: Loss of CH₃, HCN, NH₃

Note: Predicted values are based on established structure-spectra correlations and data from similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the aminomethylisothiazole hydrochloride isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns, which can provide further structural information.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of chemical compounds.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Isomer Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution SolidPrep Solid State Preparation (KBr Pellet or ATR for FTIR) Sample->SolidPrep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS, HRMS) Dissolution->MS FTIR FTIR Spectroscopy SolidPrep->FTIR ProcessNMR Process NMR Data (Referencing, Integration) NMR->ProcessNMR ProcessFTIR Process FTIR Data (Baseline Correction) FTIR->ProcessFTIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation & Isomer Differentiation ProcessNMR->Interpretation ProcessFTIR->Interpretation ProcessMS->Interpretation

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and differentiation of chemical isomers.

Conclusion

The differentiation of this compound from its isomers is a critical analytical challenge that can be effectively addressed through a combination of spectroscopic techniques. While a complete public dataset for direct comparison is elusive, the principles of NMR, FTIR, and Mass Spectrometry provide a robust framework for their distinction. ¹H and ¹³C NMR are particularly powerful in distinguishing these isomers due to the sensitivity of chemical shifts to the local electronic environment of the protons and carbons in the isothiazole ring. FTIR provides valuable information on the functional groups and their connectivity, while mass spectrometry confirms the molecular weight and can offer isomer-specific fragmentation patterns. By following the detailed experimental protocols and utilizing the expected spectral differences outlined in this guide, researchers can confidently identify and characterize these important synthetic intermediates.

A Comparative Guide to Isothiazole Synthesis: Rees, Singh, and Solvent-Free Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the isothiazole ring is a critical step in the creation of a wide array of medicinally important compounds. This guide provides a comparative analysis of three prominent synthetic routes: the Rees Synthesis, the Singh Synthesis, and a modern solvent-free approach, offering a detailed examination of their performance, experimental protocols, and underlying mechanisms to aid in the selection of the most suitable method for specific research and development needs.

The isothiazole nucleus is a key structural motif in numerous pharmaceuticals and agrochemicals due to its diverse biological activities. The efficiency and versatility of the synthetic route chosen to construct this heterocycle can significantly impact the overall success of a research program. This comparison focuses on providing objective data and clear visual representations of the chemical transformations involved in these key synthetic strategies.

Performance Comparison of Isothiazole Synthesis Routes

The selection of an appropriate synthetic strategy for isothiazole derivatives often involves a trade-off between yield, reaction conditions, substrate scope, and environmental impact. The following table summarizes the key quantitative data for the Rees, Singh, and a solvent-free synthesis, providing a clear comparison to inform synthetic planning.

Synthesis RouteKey ReactantsTypical Reaction ConditionsYield Range (%)Key Advantages
Rees Synthesis Enamine (e.g., Methyl 3-aminocrotonate), 4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, Dichloromethane (DCM)78-95%High yields, Mild reaction conditions.
Singh Synthesis β-Ketodithioester, Ammonium acetateReflux in Ethanol72-92%One-pot procedure, Operational simplicity, Good to excellent yields.[1]
Solvent-Free Synthesis β-Enaminone, Ammonium thiocyanateNeat (solvent-free), 120 °C82-95%Environmentally friendly (solvent-free), High yields, Rapid reaction times.[2]

Detailed Experimental Protocols

Rees Synthesis of Isothiazoles from Primary Enamines

This method provides a high-yielding route to substituted isothiazoles under mild conditions.

Experimental Protocol:

To a solution of methyl 3-aminocrotonate (1.15 g, 10 mmol) in dichloromethane (DCM, 20 mL), 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) is added portion-wise with stirring at room temperature. The reaction mixture is stirred for 2 hours. Following the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the desired isothiazole derivative. In a reported instance, this procedure afforded methyl 5-cyano-3-methylisothiazole-4-carboxylate in 78% yield.

Singh Synthesis of 3,5-Disubstituted Isothiazoles

This one-pot synthesis is valued for its operational simplicity and good to excellent yields.[1]

Experimental Protocol:

A mixture of the β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol) in ethanol (5 mL) is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the 3,5-disubstituted isothiazole.

Solvent-Free Synthesis of Isothiazoles from β-Enaminones

This environmentally friendly approach offers high yields and rapid reaction times without the need for a solvent.[2]

Experimental Protocol:

A mixture of the β-enaminone (1.0 mmol) and ammonium thiocyanate (1.2 mmol) is heated at 120 °C in a sealed tube for the time specified as optimal for the particular substrate (typically monitored by TLC). After completion of the reaction, the mixture is cooled to room temperature. The solid residue is then directly purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to furnish the pure isothiazole derivative.

Reaction Pathways and Mechanisms

The following diagrams, generated using DOT language, illustrate the logical flow and key mechanistic steps of each synthetic route.

Rees_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Enamine Enamine Nucleophilic_Attack Nucleophilic Attack of Enamine on Dithiazolium Enamine->Nucleophilic_Attack Dithiazolium 4,5-dichloro-1,2,3- dithiazolium chloride Dithiazolium->Nucleophilic_Attack Ring_Opening Ring Opening of Dithiazole Intermediate Nucleophilic_Attack->Ring_Opening Cyclization Intramolecular Cyclization Ring_Opening->Cyclization Elimination Elimination of Leaving Groups Cyclization->Elimination Isothiazole Substituted Isothiazole Elimination->Isothiazole

Rees Synthesis Workflow

Singh_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product BetaKeto β-Ketodithioester Imine_Formation Imine Formation BetaKeto->Imine_Formation AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Imine_Formation Tautomerization Tautomerization Imine_Formation->Tautomerization Cyclization Intramolecular Cyclization Tautomerization->Cyclization Oxidation Aerial Oxidation Cyclization->Oxidation Isothiazole 3,5-Disubstituted Isothiazole Oxidation->Isothiazole

Singh Synthesis One-Pot Workflow

Solvent_Free_Synthesis cluster_reactants Reactants cluster_reaction Solvent-Free Reaction cluster_product Product Enaminone β-Enaminone Thiocyanate_Addition Addition of Thiocyanate Enaminone->Thiocyanate_Addition AmmoniumThiocyanate Ammonium Thiocyanate AmmoniumThiocyanate->Thiocyanate_Addition Intermediate_Formation Formation of Thioamide Intermediate Thiocyanate_Addition->Intermediate_Formation Cyclization Intramolecular Cyclization Intermediate_Formation->Cyclization Deamination Deamination Cyclization->Deamination Isothiazole Substituted Isothiazole Deamination->Isothiazole

Solvent-Free Synthesis Workflow

References

A Comparative Guide to the Structure-Activity Relationships of 5-Aminothiazoles and 5-Aminoisothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its derivatives, the 5-aminothiazole moiety has been extensively explored as a versatile building block for developing potent and selective modulators of various biological targets. Its isomeric counterpart, the 5-aminoisothiazole, represents a less chartered territory, offering potential for novel intellectual property and unique biological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these two scaffolds, supported by experimental data and detailed methodologies, to inform rational drug design and future discovery efforts.

Core Chemical Structures: A Tale of Two Isomers

The fundamental difference between 5-aminothiazole and 5-aminoisothiazole lies in the relative positions of the sulfur and nitrogen atoms within the five-membered ring. This seemingly subtle change significantly alters the electronic distribution, hydrogen bonding capabilities, and overall topology of the molecule, which in turn can have a profound impact on biological activity.

G cluster_0 5-Aminothiazole cluster_1 5-Aminoisothiazole a S b N a->b c b->c d c->d e NH₂ c->e 5 d->a f N g S f->g h g->h i h->i j NH₂ h->j 5 i->f

Core structures of 5-aminothiazole and 5-aminoisothiazole.

Structure-Activity Relationship (SAR) of 5-Aminothiazoles

The SAR of 5-aminothiazoles is well-documented across a range of biological targets, most notably protein kinases. The 2- and 4-positions of the thiazole ring, along with the 5-amino group, serve as key handles for synthetic modification to modulate potency, selectivity, and pharmacokinetic properties.

As potent and selective inhibitors of various kinases, 5-aminothiazole derivatives have shown significant promise in anticancer therapy. The 2-amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. Modifications at the 5-position with various aryl or heteroaryl groups have been shown to influence selectivity and potency against different kinases. For instance, substitution with a (thiomethyl)aryl group at the 5-position has led to the discovery of potent and selective inhibitors of Itk (Interleukin-2-inducible T-cell kinase).[1][2][3]

Beyond kinase inhibition, 5-aminothiazoles have demonstrated a broad spectrum of biological activities, including antimicrobial and antifungal effects. For example, derivatives with a naphth-1-ylmethyl group at the 5-position and various amide substituents at the 2-position have shown high growth inhibition of Histoplasma capsulatum.

Table 1: SAR of 5-Aminothiazole Derivatives as Kinase Inhibitors

Compound IDR1 (at 2-position)R2 (at 4-position)R3 (at 5-position)Target KinaseIC50 (nM)Reference
1 -NH2Phenyl-HLck>10,000[4]
2 -NH-pyrimidinylMethyl-carboxamideAbl0.6[4]
3 -NH2Phenyl-S-arylItk7[2]
4 -NH-pyridinyl-H-pyridylChk1<10
5 -NH-aryl-H-haloAurora A15

Table 2: Anticancer Activity of 5-Aminothiazole Derivatives

Compound IDR1 (at 2-position)R2 (at 4-position)R3 (at 5-position)Cell LineIC50 (µM)Reference
6 -NH-benzenesulfonamide2-hydroxy-4-methoxyphenyl-HAGS (gastric)4.0
7 -NH-benzenesulfonamide2-hydroxy-4-methoxyphenyl-HHT-29 (colon)4.4
8 -NH-pyrimidinylMethyl-carboxamideK562 (leukemia)<0.001[4]

Structure-Activity Relationship of 5-Aminoisothiazoles: An Emerging Field

In stark contrast to their thiazole counterparts, the SAR of 5-aminoisothiazoles is a significantly underexplored area in medicinal chemistry. A comprehensive literature search reveals a paucity of systematic studies detailing the biological activities and SAR of this scaffold. While the synthesis of 5-aminoisothiazole derivatives has been reported, their biological evaluation and subsequent SAR elucidation remain largely uncharted.

The difference in the placement of the nitrogen and sulfur atoms in the isothiazole ring compared to the thiazole ring is expected to alter the molecule's electronic and steric properties. This could lead to different binding modes and selectivities for biological targets. The exploration of 5-aminoisothiazoles as bioisosteres of 5-aminothiazoles presents a compelling opportunity for the discovery of novel drug candidates with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The development of a robust SAR for this scaffold is a critical next step in realizing its therapeutic potential.

Comparative Analysis and Future Perspectives

The wealth of SAR data for 5-aminothiazoles provides a solid foundation for the rational design of new therapeutics. The key takeaways from numerous studies are:

  • The 2-amino group is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with the target protein.

  • The 5-position is a prime site for modification to influence potency and selectivity. Aromatic and heteroaromatic substitutions are generally well-tolerated and can be optimized to target specific pockets in the binding site.

  • The 4-position also offers a point for diversification, although it has been explored to a lesser extent than the 2- and 5-positions.

For 5-aminoisothiazoles, the lack of data precludes a detailed SAR analysis. However, based on the principles of bioisosterism, one can hypothesize that this scaffold could offer several advantages:

  • Novel Intellectual Property: As a less explored chemical space, 5-aminoisothiazole derivatives offer significant opportunities for novel patent claims.

  • Altered Physicochemical Properties: The different electronic nature of the isothiazole ring may lead to improved solubility, membrane permeability, or metabolic stability compared to the corresponding thiazoles.

  • Unique Binding Interactions: The altered geometry and hydrogen bonding capacity of the 5-aminoisothiazole core could enable interactions with biological targets that are not possible with the 5-aminothiazole scaffold, potentially leading to new biological activities or improved selectivity profiles.

The clear disparity in the available research between these two isomeric scaffolds underscores a significant opportunity for medicinal chemists. A systematic investigation into the synthesis and biological evaluation of a diverse library of 5-aminoisothiazole derivatives is warranted to unlock the potential of this underexplored chemical space.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Kinase Inhibition Assay (General Protocol)

A common method to determine the potency of a kinase inhibitor is to measure the amount of ATP consumed during the phosphorylation reaction. This can be achieved using a variety of commercially available kits, such as the ADP-Glo™ Kinase Assay.

  • Compound Preparation: A 10 mM stock solution of the test compound is prepared in 100% DMSO. A serial dilution series is then prepared in DMSO to generate a 10-point dose-response curve.

  • Kinase Reaction: The kinase, substrate, and ATP are prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). In a 96-well plate, 2.5 µL of the serially diluted compound or DMSO control is added to each well, followed by 2.5 µL of the kinase. After a 10-minute pre-incubation at room temperature, the kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture. The plate is then incubated at 30°C for 60 minutes.

  • ADP Detection: Following the kinase reaction, 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation at room temperature, 20 µL of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: The luminescence of each well is measured using a plate reader. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Conclusion

The 5-aminothiazole scaffold is a well-established and highly fruitful area of medicinal chemistry, with a rich body of SAR literature guiding the development of new therapeutics. In contrast, the 5-aminoisothiazole scaffold remains a largely untapped resource with significant potential for the discovery of novel bioactive molecules. This guide highlights the current state of knowledge for both scaffolds and underscores the urgent need for a systematic exploration of the SAR of 5-aminoisothiazoles. Such efforts are likely to open new avenues for drug discovery and lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

Visualizing Experimental and Logical Workflows

Typical Kinase Inhibitor Screening Workflow

G cluster_0 Screening Cascade A Compound Library B Primary Biochemical Screen (e.g., Kinase Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Cell-Based Assays (e.g., Cell Viability) D->E F Lead Candidate E->F

A typical workflow for screening and identifying kinase inhibitors.
Logical Relationship in Bioisosteric Replacement

G A Known Bioactive Scaffold (e.g., 5-Aminothiazole) B Identify Key Pharmacophore A->B C Propose Bioisosteric Replacement (e.g., 5-Aminoisothiazole) B->C D Synthesize Analogs C->D E Comparative Biological Evaluation D->E F SAR Analysis & Lead Optimization E->F

The logical process of designing new compounds through bioisosteric replacement.

References

A Comparative Guide to Analytical Method Validation for the Purity of 5-Amino-3-methylisothiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 5-Amino-3-methylisothiazole hydrochloride is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methodologies for purity assessment, with a focus on High-Performance Liquid Chromatography (HPLC) as the primary technique. An alternative method, Gas Chromatography (GC), is also discussed to provide a comprehensive comparison for researchers.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] For a compound like this compound, which is a non-volatile, polar molecule, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach. Gas Chromatography (GC) can serve as a complementary technique, particularly for the identification of volatile or semi-volatile impurities.[1]

Table 1: Comparison of HPLC and GC for Purity Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; may require derivatization for polar analytes.
Typical Column C18 (Reversed-Phase)Capillary columns (e.g., DB-5, HP-5)
Mobile/Carrier Gas Liquid (e.g., Acetonitrile/Water mixture)Inert Gas (e.g., Helium, Nitrogen)
Detector UV-Vis, Diode Array Detector (DAD)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Resolution HighVery High
Sensitivity High (ng to pg range)Very High (pg to fg range)
Sample Throughput ModerateHigh
Typical Impurities Detected Non-volatile process-related impurities, degradation products.[1]Volatile organic compounds, residual solvents.

Detailed Experimental Protocol: Purity Determination by HPLC

This protocol outlines a general approach for the validation of an HPLC method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound reference standard (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Analytical balance

  • Ultrasonic bath

  • pH meter

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid). For example:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (or a wavelength determined by UV scan of the main peak)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a diluent (e.g., 50:50 Methanol:Water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of the diluent.

5. Method Validation Parameters:

  • Specificity: Analyze the diluent, a standard solution, and a sample solution to demonstrate that there is no interference from the diluent at the retention time of the main peak. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the main peak from degradation products.[2]

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Spike a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

Visualizing Experimental Workflows

Diagrams can effectively illustrate the logical flow of processes in analytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization MD_Start Select Analytical Technique (HPLC) MD_Opt Optimize Chromatographic Conditions MD_Start->MD_Opt MD_SST Define System Suitability Tests MD_Opt->MD_SST MV_Spec Specificity / Forced Degradation MD_SST->MV_Spec MV_Lin Linearity MV_Spec->MV_Lin MV_Acc Accuracy MV_Lin->MV_Acc MV_Prec Precision (Repeatability & Intermediate) MV_Acc->MV_Prec MV_LOD LOD & LOQ MV_Prec->MV_LOD MV_Rob Robustness MV_LOD->MV_Rob Final_Doc Document Validation Report MV_Rob->Final_Doc Final_SOP Implement Standard Operating Procedure (SOP) Final_Doc->Final_SOP

Caption: Workflow for Analytical Method Validation.

This compound is a precursor for various pharmacologically active compounds, including Aurora kinase inhibitors.[3] The following diagram illustrates a simplified hypothetical signaling pathway where such an inhibitor might act.

G cluster_pathway Simplified Cell Cycle Regulation Pathway AuroraKinase Aurora Kinase Substrate Substrate Protein AuroraKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle Inhibitor Isothiazole-derived Inhibitor Inhibitor->AuroraKinase

Caption: Hypothetical Aurora Kinase Inhibition Pathway.

References

Head-to-head comparison of different aminoisothiazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of aminoisothiazole scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of prevalent synthesis methods, supported by experimental data, to aid in the selection of the most suitable protocol for a given research objective.

Key Synthesis Methodologies

The synthesis of aminoisothiazoles can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The most prominent methods include the classical Hantzsch thiazole synthesis, the Hugershoff reaction for benzothiazoles, modified Gewald reactions, and various one-pot procedures from readily available starting materials.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone in heterocyclic chemistry for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide, such as thiourea.[1] This method is highly versatile and widely employed for the preparation of a diverse range of 2-aminothiazole derivatives.[1]

Hugershoff Reaction

The Hugershoff reaction is a specialized method for the synthesis of 2-aminobenzothiazoles, which involves the cyclization of an arylthiourea using bromine in a solvent like chloroform.[2] This electrophilic addition to the thiocarbonyl group, followed by attack from the aromatic ring, leads to the formation of the fused thiazole ring system.[2]

Modified Gewald Reaction

While the Gewald reaction is primarily known for the synthesis of 2-aminothiophenes, modifications to the reaction conditions and substrates allow for the formation of thiazoles.[3][4] This approach often starts from nitriles and utilizes a sulfur source and a base to construct the heterocyclic core. The substitution pattern on the starting nitrile can dictate whether a thiophene or a thiazole is formed.[3][4]

One-Pot Syntheses from Ketones and Thioureas

To improve reaction efficiency and avoid the handling of lachrymatory α-haloketones, numerous one-pot procedures have been developed. These methods typically start from a ketone and thiourea, with an in-situ halogenation or oxidation step to generate the reactive intermediate.[5][6] Common reagents for this in-situ functionalization include copper(II) bromide, iodine, and trichloroisocyanuric acid (TCCA).[5][7]

Polymer-Supported Synthesis

To simplify purification and enable high-throughput synthesis, polymer-supported methodologies have been developed. In these approaches, one of the reactants is immobilized on a solid support, allowing for easy removal of excess reagents and byproducts by filtration.[8][9][10] This can lead to higher purity products and is amenable to automated synthesis platforms.[8][9][10]

Data Presentation: A Comparative Analysis of Yields

The following tables summarize the reported yields for the synthesis of various aminoisothiazole derivatives using the aforementioned methods. It is important to note that direct comparison of yields can be influenced by the specific substrates and reaction conditions used in each study.

Table 1: Hantzsch Thiazole Synthesis

α-Haloketone/AldehydeThioamideProductYield (%)Reference
Chloroacetaldehyde (50% aq.)Thiourea2-Aminothiazole75-85[1]
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleNot specified[11]
Substituted α-bromoketonesN-substituted thioureasVarious 2-aminothiazoles33-78[9]

Table 2: Hugershoff Reaction

N-ArylthioureaOxidizing AgentProductYield (%)Reference
1-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-phenylthioureaBr₂2-(Phenylamino)thiazolo[5,4-f]quinazolin-9(8H)-one30[2]
1-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-methoxyphenyl)thioureaBr₂2-((4-Methoxyphenyl)amino)thiazolo[5,4-f]quinazolin-9(8H)-one45[2]
1-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(3,4-dimethoxyphenyl)thioureaBr₂2-((3,4-Dimethoxyphenyl)amino)thiazolo[5,4-f]quinazolin-9(8H)-one90[2]

Table 3: One-Pot Syntheses from Ketones and Thioureas

KetoneThioamideReagent/CatalystProductYield (%)Reference
AcetophenoneThioureaCu(II)Br₂2-Amino-4-phenylthiazole90[5]
4'-MethoxyacetophenoneThioureaCu(II)Br₂2-Amino-4-(4-methoxyphenyl)thiazole85[5]
4'-FluoroacetophenoneN-PhenylthioureaCu(II)Br₂4-(4-Fluorophenyl)-N-phenylthiazol-2-amine70[5]
AcetophenoneThioureaTCCA, Ca/4-MePy-IL@ZY-Fe₃O₄2-Amino-4-phenylthiazole95[12]
Ethyl acetoacetateThioureaNH₄I (electrochemical)Ethyl 2-amino-4-methylthiazole-5-carboxylate50 (gram scale)[13][14]
AcetophenoneThioureaI₂/DMSO2-Amino-4-phenylthiazole79[6]

Experimental Protocols

Hantzsch Synthesis of 2-Aminothiazole

This protocol is adapted from established Hantzsch synthesis procedures.[1]

Materials:

  • Thiourea (7.6 g, 0.1 mol)

  • Chloroacetaldehyde (50% aqueous solution, 15.7 g, 0.1 mol)

  • Water

  • 250 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask.

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea in 50 mL of water with gentle warming and stirring.

  • Once dissolved, cool the solution to room temperature.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde dropwise over 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry to yield 2-aminothiazole.

Hugershoff Reaction for 2-(Phenylamino)thiazolo[5,4-f]quinazolin-9(8H)-one

This protocol is based on the synthesis described by Guillon et al.[2]

Materials:

  • 1-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-phenylthiourea

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Round-bottom flask, magnetic stirrer, dropping funnel.

Procedure:

  • Dissolve the starting thiourea in chloroform in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a solution of bromine in chloroform dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for the specified time (e.g., 30 minutes).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

One-Pot Synthesis of 2-Amino-4-phenylthiazole using Copper(II) Bromide

This facile one-pot procedure is based on the work of an efficient synthesis of 2-aminothiazole derivatives.[5]

Materials:

  • Acetophenone (1 mmol)

  • Thiourea (1.2 mmol)

  • Copper(II) bromide (CuBr₂) (2 mmol)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a solution of acetophenone and thiourea in acetonitrile, add copper(II) bromide.

  • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and neutralize with a base (e.g., NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the general workflows of the key aminoisothiazole synthesis methods.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazolium Intermediate alpha_haloketone->intermediate Condensation thiourea Thiourea thiourea->intermediate aminothiazole 2-Aminothiazole intermediate->aminothiazole Cyclization & Dehydration

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Hugershoff_Reaction aryl_thiourea Arylthiourea intermediate Electrophilic Addition Intermediate aryl_thiourea->intermediate Reaction bromine Bromine (Br₂) bromine->intermediate aminobenzothiazole 2-Aminobenzothiazole intermediate->aminobenzothiazole Intramolecular Cyclization

Caption: Workflow of the Hugershoff Reaction.

One_Pot_Synthesis ketone Ketone in_situ_intermediate In-situ generated α-haloketone ketone->in_situ_intermediate In-situ Halogenation thiourea Thiourea aminothiazole 2-Aminothiazole thiourea->aminothiazole reagent Halogenating/ Oxidizing Agent (e.g., I₂, CuBr₂) reagent->in_situ_intermediate in_situ_intermediate->aminothiazole Condensation & Cyclization

References

In Vitro Assay Validation for Compounds Derived from 5-Amino-3-methylisothiazole hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vitro assay validation for compounds derived from the versatile scaffold, 5-Amino-3-methylisothiazole hydrochloride. This chemical entity serves as a valuable precursor for the synthesis of a diverse range of biologically active molecules. Here, we present a comparative analysis of in vitro assays relevant to the known and potential therapeutic applications of these derivatives, including their antibacterial, antiproliferative, and enzyme inhibitory activities. The information is intended to guide researchers in selecting and validating appropriate assays for their specific compounds.

Antibacterial Activity of a 5-Amino-3-methylisothiazole Derivative

A key derivative, S-p-aminobenzenesulphonamido-3-methyl isothiazole, has been reported to exhibit significant antibacterial activity. This positions compounds derived from this compound as potential candidates for antimicrobial drug discovery.

Comparative Data:

A patent for 5-Amino-3-methylisothiazole and its derivatives states that S-p-aminobenzenesulphonamido-3-methyl isothiazole demonstrates antibacterial activity as great as, or greater than, that of the well-established antibiotic, sulphathiazole, specifically against E. coli[1]. While quantitative Minimum Inhibitory Concentration (MIC) values are not provided in the patent, this qualitative comparison underscores the potential of this class of compounds.

Table 1: Qualitative Antibacterial Activity Comparison

CompoundTarget OrganismReported Activity vs. Sulphathiazole
S-p-aminobenzenesulphonamido-3-methyl isothiazoleE. coliAs great as, or greater than
Sulphathiazole (Reference)E. coli-

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to quantify the antibacterial activity of a test compound.

Materials:

  • Test compound (derived from this compound)

  • Reference antibiotic (e.g., Sulphathiazole, Ciprofloxacin)

  • Bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for Antibacterial Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate at 37°C C->D E Determine MIC D->E cluster_pathway Apoptosis Pathway A Antiproliferative Compound B Cellular Stress A->B induces C Caspase Activation B->C leads to D Apoptosis C->D triggers cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents C Set up Reaction A->C B Serial Dilution of Inhibitor B->C D Incubate C->D E Measure Signal D->E F Calculate IC50 E->F cluster_validation Assay Validation cluster_limits Limits A Linearity B Range A->B C Accuracy A->C D Precision A->D F LOQ D->F E LOD F->E

References

Efficacy of 5-Amino-3-methylisothiazole Hydrochloride-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of Aminothiazole-Based Aurora Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of aminothiazole derivatives against Aurora A kinase. These compounds, while not all explicitly synthesized from 5-Amino-3-methylisothiazole hydrochloride, share the core aminothiazole structure and provide valuable insights into the SAR of this class of inhibitors. The data is compiled from a study by Shaik et al. (2023), which investigated 2-amino thiazole derivatives as potential Aurora kinase inhibitors.[1][2]

Compound IDStructureAurora A IC50 (µM)
Compound 29 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivative0.079
Compound 30 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivative0.140
Compound 31 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivativeKi = 0.008 (Aurora A), Ki = 0.0092 (Aurora B)
Compound 32 2-amino thiazole derivativeDocking Score: -9.67

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. Ki is the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger binding affinity.

Experimental Protocols

The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of Aurora kinase and MMP inhibitors.

Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][4][5][6][7]

Materials:

  • Purified Aurora kinase enzyme

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Test inhibitors (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing kinase buffer, substrate, ATP, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding the Aurora kinase enzyme.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

MMP-12 Inhibition Assay (Fluorometric Assay)

This assay measures the activity of MMP-12 by detecting the cleavage of a fluorogenic substrate.[8][9][10][11]

Materials:

  • Recombinant human MMP-12 enzyme

  • Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer

  • Test inhibitors (dissolved in DMSO)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the MMP-12 enzyme.

    • Incubate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow for inhibitor-enzyme binding.

  • Substrate Addition and Reaction Measurement:

    • Initiate the reaction by adding the fluorogenic MMP-12 substrate to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/418 nm) in kinetic mode at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the MMP-12 activity.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percent inhibition and calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizing Key Processes

To better understand the context of inhibitor action and the experimental procedures, the following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for inhibitor screening.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A Prophase->AuroraA Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Anaphase->Cytokinesis Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation AuroraB->Cytokinesis Inhibitor Aminothiazole Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Simplified signaling pathway of Aurora A and Aurora B kinases during mitosis.

Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (Biochemical Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: General experimental workflow for enzyme inhibitor discovery and development.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-Amino-3-methylisothiazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to ensuring their safety and efficacy. 5-Amino-3-methylisothiazole hydrochloride serves as a versatile foundational scaffold in the synthesis of a diverse range of biologically active compounds, including potent inhibitors of key cellular targets such as Aurora kinases and Matrix Metalloproteinase-12 (MMP-12).[1] This guide provides a comprehensive overview of the cross-reactivity considerations for derivatives of this important precursor, complete with comparative data, detailed experimental protocols, and visual workflows to aid in the design and interpretation of selectivity studies.

The therapeutic potential of inhibiting specific enzymes like Aurora kinases in oncology or MMPs in inflammatory diseases is often challenged by off-target effects, which can lead to unforeseen toxicities or a reduction in therapeutic window. Therefore, rigorous cross-reactivity profiling is an indispensable component of the drug discovery and development pipeline. This guide aims to equip researchers with the necessary information to navigate the complexities of selectivity for this compound derivatives.

Data Presentation: Comparative Inhibitory Activity of Aminothiazole Derivatives

The following table presents a case study on the cross-reactivity of aminothiazole-based inhibitors, a class of compounds that can be synthesized from this compound. The data summarizes the half-maximal inhibitory concentrations (IC50) against Aurora A kinase and Fms-like tyrosine kinase 3 (Flt3), providing a quantitative comparison of their selectivity. A lower IC50 value indicates greater potency.

Compound IDTarget KinaseIC50 (nM)[2]Fold Selectivity (Flt3/Aurora A)
3 Aurora A794.7
Flt3370
24 Aurora A1406.9
Flt3960
25 Aurora A1403.2
Flt3440

Note: The fold selectivity is calculated as the ratio of the IC50 for the off-target kinase (Flt3) to the IC50 for the primary target (Aurora A). A higher value indicates greater selectivity for Aurora A.

Experimental Protocols: Methodologies for Assessing Cross-Reactivity

To ensure the reliability and reproducibility of cross-reactivity data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key experiments used to profile the selectivity of kinase and MMP inhibitors.

In Vitro Kinase Selectivity Profiling

This protocol describes a common method for determining the selectivity of a test compound against a broad panel of protein kinases using a radiometric assay.

Objective: To quantify the inhibitory activity of a this compound derivative against a large panel of purified protein kinases.

Materials:

  • Test compound (e.g., a synthesized derivative of this compound)

  • Panel of purified, recombinant protein kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 96- or 384-well filter plates (e.g., phosphocellulose)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions of the test compound in the kinase reaction buffer.

  • Reaction Setup: In each well of the filter plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Wash the filter plates multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to each well and measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

MMP Inhibitor Selectivity Profiling using Gelatin Zymography

This protocol outlines a method to assess the inhibitory activity of a test compound against MMP-2 and MMP-9, which are gelatinases.

Objective: To visualize the inhibition of MMP-2 and MMP-9 activity by a derivative of this compound.

Materials:

  • Test compound

  • Source of active MMP-2 and MMP-9 (e.g., conditioned cell culture media)

  • SDS-PAGE gels co-polymerized with gelatin (1 mg/mL)

  • Zymogram sample buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining and destaining solutions

Procedure:

  • Sample Preparation: Incubate the MMP-containing samples with various concentrations of the test compound for a predetermined time.

  • Electrophoresis: Mix the samples with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel. Run the gel under non-denaturing conditions.

  • Renaturation: After electrophoresis, wash the gel with renaturing buffer to allow the MMPs to renature.

  • Development: Incubate the gel in the developing buffer at 37°C for 12-24 hours to allow the MMPs to digest the gelatin.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue, followed by destaining.

  • Analysis: Clear bands will appear against the blue background where the gelatin has been degraded by active MMPs. The intensity of these bands will be reduced in the presence of an effective inhibitor. The degree of inhibition can be quantified by densitometry.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations are crucial for understanding complex biological pathways and experimental procedures. The following diagrams were created using the DOT language to illustrate key concepts related to the cross-reactivity of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Cross-Reactivity Screening cluster_analysis Data Analysis cluster_output Output start 5-Amino-3-methylisothiazole hydrochloride derivative Synthesized Derivative start->derivative kinase_panel Kinase Panel Screening derivative->kinase_panel mmp_panel MMP Panel Screening derivative->mmp_panel ic50 IC50 Determination kinase_panel->ic50 mmp_panel->ic50 selectivity Selectivity Profile ic50->selectivity report Cross-Reactivity Report selectivity->report

Caption: Experimental workflow for assessing the cross-reactivity of this compound derivatives.

aurora_kinase_pathway cluster_upstream Upstream Regulation cluster_aurora Aurora Kinase A Activation cluster_downstream Downstream Effects cluster_inhibitor Inhibition CDK1 CDK1/Cyclin B AuroraA Aurora A CDK1->AuroraA Phosphorylation Plk1 Plk1 Plk1->AuroraA Phosphorylation Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis AuroraA->Cytokinesis TPX2 TPX2 TPX2->AuroraA Binding & Activation Inhibitor Aminothiazole Inhibitor Inhibitor->AuroraA

Caption: Simplified signaling pathway of Aurora A kinase and its inhibition by aminothiazole derivatives.

mmp12_pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_mmp12 MMP-12 Regulation & Activity cluster_inhibition Inhibition LPS LPS MAPK MAPK Pathway (ERK, p38) LPS->MAPK Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Cytokines->MAPK AP1 AP-1 MAPK->AP1 MMP12_gene MMP-12 Gene Transcription AP1->MMP12_gene Pro_MMP12 Pro-MMP-12 MMP12_gene->Pro_MMP12 Translation Active_MMP12 Active MMP-12 Pro_MMP12->Active_MMP12 Activation ECM Extracellular Matrix (Elastin) Active_MMP12->ECM Degradation ECM Degradation ECM->Degradation Inhibitor Isothiazole Inhibitor Inhibitor->Active_MMP12

Caption: Overview of the MMP-12 signaling pathway and its inhibition.

References

Purity Under the Microscope: A Comparative Guide to Assessing 5-Amino-3-methylisothiazole Hydrochloride for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on high-throughput screening (HTS) campaigns, the purity of library compounds is a critical, yet often overlooked, parameter. An impure sample can lead to false positives, false negatives, and a significant waste of resources. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 5-Amino-3-methylisothiazole hydrochloride, a key building block in the synthesis of bioactive molecules, including Aurora kinase inhibitors.

The integrity of high-throughput screening is fundamentally dependent on the quality of the small molecules being tested.[1] Impurities can interfere with assay results, leading to misleading structure-activity relationships (SAR) and the pursuit of non-viable lead compounds. This compound, a valuable precursor in medicinal chemistry, is no exception.[2] Ensuring its purity is paramount before its inclusion in any screening library.

This guide compares the most common and effective analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS). We will delve into their principles, present comparative data, and provide detailed experimental protocols to enable researchers to make informed decisions for their HTS workflows.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity assessment is a trade-off between the level of information required, sample throughput, and available instrumentation. Below is a summary of the quantitative data obtained from analyzing a commercially available batch of this compound.

Analytical MethodPurity (%)Impurities DetectedThroughputDestructive?
HPLC-UV (254 nm) 91.2%3 minor peaks, 1 major impurityHighYes
Quantitative ¹H-NMR 89.8% (by mass)Ammonium Chloride (~10%), residual solventsMediumNo
LC-MS 91.5% (by TIC)Confirmed major impurity, trace level contaminantsHighYes

Note: The purity values may vary between different batches and suppliers. The data presented here is for illustrative purposes.

In-Depth Look at Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC)

Often considered the gold standard in purity analysis, HPLC excels at separating complex mixtures.[3] When coupled with a UV detector, it provides quantitative data on the relative abundance of the main component and any impurities that absorb at the monitored wavelength. For a more definitive identification of impurities, HPLC can be coupled with a mass spectrometer (LC-MS).[3][4]

A photodiode array (PDA) detector is a common tool for evaluating peak purity in HPLC by measuring ultraviolet (UV) absorbance across a peak to identify spectral variations that may indicate co-elution.[4] However, liquid chromatography-mass spectrometry (LC-MS) offers a more conclusive assessment by detecting co-eluting compounds based on differences in their mass-to-charge ratio.[4]

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative ¹H-NMR (qNMR) is a powerful, non-destructive technique that allows for the determination of absolute purity against a certified internal standard.[5] Its key advantage is the ability to detect and quantify non-UV active impurities, such as inorganic salts, which may be missed by HPLC-UV. For instance, some commercial suppliers of this compound note the presence of approximately 10% ammonium chloride as an impurity, which is readily quantifiable by qNMR.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool in pharmaceutical analysis due to its high sensitivity and specificity in detecting and quantifying trace impurities.[3][6][7] It can be used as a standalone technique for direct infusion analysis or, more powerfully, coupled with a chromatographic separation method like LC or GC.[3] MS provides the molecular weight of the main compound and its impurities, offering valuable structural information.[7]

Experimental Protocols

HPLC-UV Method for Purity Assessment

Objective: To determine the purity of this compound by assessing the relative peak area.

Instrumentation:

  • HPLC system with a UV-Vis or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detector wavelength: 254 nm

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Quantitative ¹H-NMR (qNMR) Protocol

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data_processing Data Processing & Reporting start Weigh Compound & Standard dissolve Dissolve in Solvent start->dissolve hplc HPLC-UV / LC-MS dissolve->hplc Inject qnmr qNMR dissolve->qnmr Acquire Spectrum integration Peak Integration hplc->integration qnmr->integration calculation Purity Calculation integration->calculation report Final Purity Report calculation->report

Caption: Workflow for Purity Assessment of this compound.

logical_comparison cluster_methods Purity Assessment Methods cluster_outputs Information Obtained compound 5-Amino-3-methylisothiazole hydrochloride hplc HPLC-UV compound->hplc lcms LC-MS compound->lcms qnmr qNMR compound->qnmr purity_relative Relative Purity hplc->purity_relative lcms->purity_relative impurity_mw Impurity MW lcms->impurity_mw purity_absolute Absolute Purity qnmr->purity_absolute non_uv_impurities Non-UV Active Impurities qnmr->non_uv_impurities

Caption: Logical Comparison of Purity Assessment Techniques.

Conclusion

The purity of chemical compounds is a cornerstone of reliable high-throughput screening. For a critical building block like this compound, a multi-faceted approach to purity assessment is recommended. While HPLC provides excellent separative power and high throughput, qNMR offers the advantage of detecting non-UV active impurities and providing an absolute purity value. The choice of method will depend on the specific requirements of the HTS campaign and the resources available. By implementing rigorous purity analysis, researchers can significantly enhance the quality and reliability of their screening data, ultimately accelerating the drug discovery process.

References

Docking Studies of 5-Amino-3-methylisothiazole Hydrochloride Analogs in Kinase Active Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking and inhibitory activities of kinase inhibitors, with a focus on aminothiazole-based compounds conceptually derived from 5-Amino-3-methylisothiazole hydrochloride. The data presented herein is based on published literature and aims to offer a comprehensive overview for researchers in the field of drug discovery and development. While direct docking studies on analogs synthesized from this compound are not extensively available in the reviewed literature, the broader class of aminothiazole derivatives serves as a valuable surrogate for understanding their potential as kinase inhibitors. The primary kinase target discussed is Aurora Kinase A, a key regulator of mitosis and a prominent target in cancer therapy.[1][2][3]

Comparative Analysis of Kinase Inhibitors

This section compares the in-silico docking scores and in-vitro inhibitory activities of aminothiazole-based kinase inhibitors against Aurora Kinase A. For a robust comparison, data for a non-aminothiazole inhibitor, a pyrazole derivative, is also included.

Table 1: Docking Scores and Binding Interactions of Kinase Inhibitors against Aurora Kinase A (PDB: 1MQ4)
Compound ClassRepresentative AnalogDocking Score (kcal/mol)Key Binding Interactions (Amino Acid Residues)Reference
AminothiazoleAnalog 1a-9.67Hydrogen bonds with LYS 162, GLU 260, ASN 261[2][4]
AminothiazoleAnalog 2a-9.30Interactions with LYS 162, GLU 260[2][4]
AminothiazoleAnalog 3e-9.10Hydrogen bonds with the hinge region[2][4]
Pyrazole (Alternative)Compound P-6Not explicitly stated, but showed potent inhibitionBinds to the active site[5][6]
Table 2: In-vitro Inhibitory Activity of Kinase Inhibitors against Aurora Kinase A
Compound ClassRepresentative AnalogIC50 (µM)Cell Lines TestedReference
AminothiazoleCompound 290.079Not specified[1]
AminothiazoleCompound 300.140Not specified[1]
AminothiazoleCompound 1aNot explicitly tested for IC50, but showed high docking scoreIn-silico study[2][4]
Pyrazole (Alternative)Compound P-60.11 ± 0.03HCT 116, MCF-7[5][6]

Experimental Protocols

Molecular Docking Protocol for Aurora Kinase A

A representative molecular docking protocol for studying the interaction of inhibitors with Aurora Kinase A is outlined below.[2][4][7]

  • Protein Preparation : The three-dimensional crystal structure of Aurora Kinase A (e.g., PDB ID: 1MQ4) is retrieved from the Protein Data Bank.[2][4] The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The active site is defined based on the co-crystallized ligand or through literature review.

  • Ligand Preparation : The 2D structures of the aminothiazole analogs and other inhibitors are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field (e.g., CHARMm27).[8]

  • Docking Simulation : Molecular docking is performed using software such as AutoDock.[2] The prepared ligands are docked into the defined active site of the prepared Aurora Kinase A structure. The docking parameters are set to allow for a comprehensive search of the conformational space.

  • Analysis of Results : The docking results are analyzed based on the docking scores (binding energy) and the binding poses of the ligands in the active site. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the kinase are visualized and analyzed.

In-vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a common method to determine the in-vitro inhibitory activity of compounds against kinases like Aurora Kinase A.

  • Reaction Setup : A reaction mixture containing the Aurora Kinase A enzyme, the substrate (e.g., a peptide), and ATP is prepared in a buffer solution.

  • Compound Addition : The test compounds (inhibitors) at various concentrations are added to the reaction mixture. A control reaction without any inhibitor is also run.

  • Kinase Reaction : The reaction is initiated by adding ATP and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP Detection : After the incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis : The luminescence is measured using a luminometer. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.

Visualizations

Signaling Pathway of Aurora Kinase A in Mitosis

Aurora_A_Signaling_Pathway cluster_G2 G2 Phase cluster_M Mitosis Centrosome_Maturation Centrosome_Maturation Spindle_Assembly Spindle_Assembly Chromosome_Segregation Chromosome_Segregation Spindle_Assembly->Chromosome_Segregation Aurora_A Aurora_A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly TPX2 TPX2 TPX2->Aurora_A Activates Inhibitor Inhibitor Inhibitor->Aurora_A Inhibits Docking_Workflow Start Start: Define Target and Ligands Protein_Prep Protein Preparation (e.g., Aurora Kinase A from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (e.g., Aminothiazole Analogs) Start->Ligand_Prep Docking Molecular Docking Simulation (e.g., AutoDock) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Docking Results (Scores and Binding Modes) Docking->Analysis End End: Identify Potential Inhibitors Analysis->End

References

Safety Operating Guide

Proper Disposal of 5-Amino-3-methylisothiazole Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 5-Amino-3-methylisothiazole hydrochloride (CAS No: 52547-00-9), a compound commonly used in chemical synthesis and pharmacological studies. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Core Principles of Disposal

The fundamental principle for the disposal of this compound is to manage it as a chemical waste product in accordance with all applicable national and local regulations. It is imperative that this chemical is not mixed with other waste streams. Uncleaned containers should be treated with the same precautions as the chemical itself.

II. Personal Protective Equipment (PPE) Before Handling

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or faceshields.

  • Hand Protection: Chemical-resistant gloves. It is recommended to use a proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved N95 (US) or equivalent respirator.

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin exposure.

III. Step-by-Step Disposal Procedure

  • Container Management: Keep the this compound in its original container whenever possible. Ensure the container is tightly closed and properly labeled.

  • Waste Segregation: Do not mix this compound with other chemical or general laboratory waste.

  • Collection:

    • For residual amounts of the solid chemical, carefully collect and place it in a designated and clearly labeled waste container.

    • Avoid generating dust during this process.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.[1]

    • Ensure adequate ventilation.[1]

    • For dry spills, carefully sweep or scoop the material, avoiding dust generation, and place it into a designated hazardous waste container.

    • Clean the affected area thoroughly.

    • Prevent the spilled material from entering drains or waterways.

  • Final Disposal: The sealed and labeled waste container holding the this compound must be transferred to an approved and licensed waste disposal facility.[1] This facility will have the appropriate permits and capabilities to handle and treat chemical waste in compliance with environmental regulations.

IV. Quantitative Data Summary

PropertyValueSource
CAS Number 52547-00-9[1][2][3][4]
Molecular Weight 150.63 g/mol [2][4]
Melting Point 300 °C (lit.)[2][3]
Form Powder[2]

V. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: 5-Amino-3-methylisothiazole hydrochloride for disposal ppe Step 1: Don appropriate Personal Protective Equipment (PPE) start->ppe check_container Step 2: Ensure waste is in a properly labeled and sealed container ppe->check_container segregate Step 3: Segregate from other waste streams check_container->segregate transfer Step 4: Transfer to designated hazardous waste collection area segregate->transfer disposal Step 5: Arrange for pickup by a licensed chemical waste disposal facility transfer->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-3-methylisothiazole hydrochloride
Reactant of Route 2
5-Amino-3-methylisothiazole hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。